1-Phenyl-2-(p-tolyl)ethylamine
Description
The exact mass of the compound 1-Phenyl-2-(p-tolyl)ethylamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Phenyl-2-(p-tolyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2-(p-tolyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICDZTXDTPZBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962412 | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42291-04-3, 30275-30-0 | |
| Record name | A-phenyl-beta-(p-tolyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042291043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-2-(p-tolyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Phenyl-2-(p-tolyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-2-(p-tolyl)ethylamine is a chiral amine of significant interest in the pharmaceutical and chemical industries, primarily serving as a crucial intermediate in the synthesis of various bioactive molecules and chiral drugs, including antidepressants.[1][2] Its stereoisomers, particularly the (S)-enantiomer, are highly valued for their role in asymmetric synthesis, enabling the production of enantiomerically pure compounds with enhanced therapeutic efficacy and minimized side effects.[1][2] This technical guide provides a comprehensive overview of the primary synthetic pathways to 1-Phenyl-2-(p-tolyl)ethylamine, with a focus on reductive amination and the Leuckart reaction. The document delves into the underlying chemical principles, offers detailed experimental protocols, and presents a comparative analysis of these methods to inform laboratory and industrial-scale production.
Introduction: The Significance of 1-Phenyl-2-(p-tolyl)ethylamine
1-Phenyl-2-(p-tolyl)ethylamine, with the chemical formula C₁₅H₁₇N, is a secondary amine characterized by a phenyl group and a p-tolyl group attached to a two-carbon ethylamine backbone. Its molecular structure, particularly its chirality, makes it a versatile building block in organic synthesis.[1] The demand for enantiomerically pure forms of this compound is driven by the stringent requirements of the pharmaceutical industry for stereospecific drug candidates to improve pharmacological profiles and reduce off-target effects.
Key Applications:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of drugs targeting neurological disorders.[1]
-
Organic Synthesis: Used to create complex molecules, providing a versatile scaffold for medicinal chemists.[1]
-
Chiral Catalysis: Its inherent chirality makes it valuable in asymmetric synthesis to produce specific enantiomers with high efficiency.[1]
-
Agrochemicals: The structural motif is found in some optically active pyrethroid insecticides.[3][4]
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of 1-Phenyl-2-(p-tolyl)ethylamine reveals two primary disconnection approaches, both pointing towards a carbon-nitrogen bond formation as the key synthetic step. This logically leads to two main synthetic strategies:
-
Approach A: Reductive Amination. This involves the formation of an imine intermediate from a ketone and an amine, followed by reduction. Two variations are possible:
-
Route A1: Benzyl methyl ketone (phenyl-2-propanone) and p-toluidine.
-
Route A2: p-Tolylacetone and aniline.
-
-
Approach B: Leuckart-Wallach Reaction. A classical method for the reductive amination of carbonyl compounds using formic acid or its derivatives as the reducing agent.
Caption: Retrosynthetic analysis of 1-Phenyl-2-(p-tolyl)ethylamine.
Synthesis Pathway I: Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of amines.[5] It proceeds in two main steps: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to the corresponding amine. The key advantage of this method is the ability to control the reaction conditions to favor the formation of the desired product and minimize side reactions.
Mechanism of Reductive Amination
The reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. The subsequent reduction of the imine can be achieved using various reducing agents.
Caption: General mechanism of reductive amination.
Experimental Protocol: Synthesis from Benzyl Methyl Ketone and p-Toluidine
This protocol is adapted from established procedures for the reductive amination of ketones.[5]
Materials:
-
Benzyl methyl ketone (Phenyl-2-propanone, P2P)
-
p-Toluidine
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Step-by-Step Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve benzyl methyl ketone (1 equivalent) and p-toluidine (1-1.2 equivalents) in a suitable solvent like methanol or ethanol.
-
A catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1M HCl to a pH of approximately 2.
-
Wash the acidic aqueous layer with diethyl ether or dichloromethane to remove any unreacted ketone and other non-basic impurities.
-
Basify the aqueous layer with a concentrated NaOH solution to a pH greater than 12 to deprotonate the amine.
-
Extract the product into diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 1-Phenyl-2-(p-tolyl)ethylamine can be purified by vacuum distillation or column chromatography on silica gel.
-
Enantioselective Reductive Amination
Given the importance of the chirality of the target molecule, enantioselective synthesis is a highly desirable approach. This can be achieved by using a chiral catalyst or a chiral reducing agent. While specific catalysts for this exact transformation are not widely reported in readily available literature, general principles of asymmetric reductive amination can be applied.[6] This often involves the use of transition metal catalysts with chiral ligands.[6]
Synthesis Pathway II: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the synthesis of amines by the reductive amination of carbonyl compounds using formic acid or its derivatives, such as ammonium formate or formamide.[7][8]
Mechanism of the Leuckart-Wallach Reaction
The reaction mechanism is believed to involve the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid or formate.[7][9] The reaction typically requires high temperatures (160-185 °C) and can result in the formation of N-formyl byproducts, which require a subsequent hydrolysis step to yield the free amine.[8][10]
Caption: Simplified schematic of the Leuckart-Wallach reaction.
Experimental Protocol: Synthesis from p-Tolylacetone
This protocol is based on general procedures for the Leuckart reaction.[8]
Materials:
-
p-Tolylacetone
-
Ammonium formate or Formamide and formic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Benzene or Toluene
Step-by-Step Procedure:
-
Reaction:
-
In a flask equipped with a reflux condenser, mix p-tolylacetone (1 equivalent) with an excess of ammonium formate (2-3 equivalents).
-
Heat the mixture to 160-185 °C for several hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution.
-
-
Hydrolysis of the Formyl Intermediate:
-
Cool the reaction mixture and add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the N-formyl intermediate.
-
-
Work-up and Isolation:
-
After cooling, make the solution strongly alkaline with a concentrated NaOH solution.
-
Extract the liberated amine with benzene or toluene.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by vacuum distillation.
-
Comparative Analysis of Synthesis Pathways
| Feature | Reductive Amination (with NaBH₄) | Leuckart-Wallach Reaction |
| Reaction Conditions | Milder (room temperature to gentle heating) | Harsh (high temperatures, 160-185 °C) |
| Reagents | Borohydride reducing agents, various solvents | Formic acid or its derivatives |
| Byproducts | Borate salts | N-formyl amines, CO₂ |
| Yield | Generally good to excellent | Variable, can be moderate to good |
| Scalability | Readily scalable | Scalable, but high temperatures can be a challenge |
| Stereocontrol | Amenable to asymmetric catalysis | Difficult to achieve stereocontrol |
| Safety | Flammable solvents, borohydrides are water-reactive | High temperatures, corrosive acids |
Characterization of 1-Phenyl-2-(p-tolyl)ethylamine
The successful synthesis of the target compound should be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₅H₁₇N[3][4] |
| Molecular Weight | 211.31 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid[11] |
| Boiling Point | 317.8±11.0 °C (Predicted)[3][4] |
| Density | ~1.02 g/mL[11] |
| Refractive Index | ~1.57[11] |
Spectroscopic Data:
-
¹H NMR: Expected signals for aromatic protons (phenyl and p-tolyl groups), a singlet for the methyl group on the tolyl ring, and signals for the ethylamine backbone protons.
-
¹³C NMR: Resonances corresponding to the aromatic and aliphatic carbons.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and aromatic C=C bending.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
The synthesis of 1-Phenyl-2-(p-tolyl)ethylamine can be effectively achieved through two primary pathways: reductive amination and the Leuckart-Wallach reaction. Reductive amination offers milder reaction conditions and is more amenable to the development of enantioselective variants, which is crucial for its application in the pharmaceutical industry. The Leuckart-Wallach reaction, while a classic and robust method, is often limited by its harsh conditions and lack of stereocontrol. The choice of the synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, including scale, desired purity, and the availability of chiral catalysts for enantioselective processes. Further research into efficient and scalable asymmetric catalytic systems for the reductive amination pathway will be of significant value in the continued development of chiral pharmaceuticals.
References
-
(S)-1-Phenyl-2-(p-tolyl)ethylamine. Chem-Impex. [Link]
-
Synthesis of Complex Molecules through Reductive Amination. Labflow. [Link]
-
The Leuckart Reaction. Chemistry LibreTexts. [Link]
-
Synthesis of Complex Molecules through Reductive Amination. University of California, Santa Barbara. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2. Nature Communications. [Link]
-
Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E) - NIH. National Institutes of Health. [Link]
-
Two different facile and efficient approaches for the synthesis of various N-arylacetamides via N-acetylation of arylamines and straightforward one-pot reductive acetylation of nitroarenes promoted by recyclable CuFe2O4 nanoparticles in water. ResearchGate. [Link]
-
Slide 1. University of New Hampshire. [Link]
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Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]
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the leuckart reaction. Erowid. [Link]
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Benzyl methyl ketone p-nitrophenylhydrazone. PubChem. [Link]
-
RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR. [Link]
-
Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. National Institutes of Health. [Link]
-
Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]
- Improved method for the synthesis of substituted formylamines and substituted amines.
-
(S)-1-Phenyl-2-(p-tolyl)ethylamine. Chem-Impex. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. Beijing Institute of Technology. [Link]
-
Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
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Section 1: Chemical Identity and Physicochemical Properties
An In-depth Technical Guide on the Safety and Handling of 1-Phenyl-2-(p-tolyl)ethylamine
Introduction:
1-Phenyl-2-(p-tolyl)ethylamine is a chiral amine that serves as a critical building block in advanced organic synthesis. Its utility is particularly pronounced in the pharmaceutical sector, where it functions as a key intermediate in the development of chiral drugs, including antidepressants and other therapeutics targeting neurological disorders.[1] Its role in asymmetric synthesis allows for the efficient production of enantiomerically pure compounds, which is paramount for maximizing therapeutic efficacy while minimizing potential side effects.[1]
This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the hazards involved and the rationale behind the recommended safety protocols. By grounding our procedures in scientific principles, we aim to foster a proactive safety culture that is both rigorous and intuitive.
A foundational understanding of a compound's properties is the first step in a robust safety assessment. These parameters dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.
The IUPAC name for this compound is 2-(4-methylphenyl)-1-phenylethan-1-amine.[2] It is recognized by several CAS Numbers depending on its stereochemistry: 30339-30-1 for the (S)-enantiomer and 30275-30-0 for the racemic mixture.[1][3]
Caption: Chemical structure of 1-Phenyl-2-(p-tolyl)ethylamine.
Table 1: Physicochemical Properties of 1-Phenyl-2-(p-tolyl)ethylamine
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 30339-30-1 ((S)-enantiomer) 30275-30-0 (racemate) | [1] |
| Molecular Formula | C₁₅H₁₇N | [1][2][4] |
| Molecular Weight | 211.31 g/mol | [1][2][4] |
| Appearance | Colorless to red or green clear liquid | [1][5] |
| Density | 1.02 g/mL | [1] |
| Boiling Point | 317.8 ± 11.0 °C (Predicted) | [4] |
| Flash Point | 164 °C | |
| Refractive Index | n20/D = 1.57 | [1] |
| Purity | Typically ≥98.0% |[1][2][5] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), 1-Phenyl-2-(p-tolyl)ethylamine is classified as an irritant. This classification is the primary driver for the handling and PPE recommendations that follow. It is crucial to understand that while it may not be acutely toxic, its irritant nature can cause significant discomfort and potential injury upon exposure.
Table 2: GHS Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Signal Word | Warning | |
| GHS Pictogram | ||
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. | |
Causality Insight: The irritant properties of this amine are attributed to its basicity and its ability to interact with proteins and lipids in epithelial tissues. The amine functional group can disrupt cell membranes and cause localized inflammation, leading to the observed skin and eye irritation. While the GHS classification is "Warning," it is noteworthy that structurally related compounds like 2-phenylethylamine and 1-(p-tolyl)ethylamine can be classified as corrosive (H314: Causes severe skin burns and eye damage).[6][7] This suggests that prolonged or concentrated exposure to 1-Phenyl-2-(p-tolyl)ethylamine could lead to more severe tissue damage than the classification implies, justifying a cautious and rigorous approach to handling.
Section 3: Proactive Safety: Risk Assessment and Engineering Controls
Effective laboratory safety is proactive, not reactive. It begins with a thorough risk assessment before any materials are handled. The goal is to establish a multi-layered defense system where engineering controls provide the primary barrier against exposure.
Caption: A self-validating workflow for handling hazardous chemicals.
-
Engineering Controls (Primary Barrier): All manipulations of 1-Phenyl-2-(p-tolyl)ethylamine, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood. The fume hood provides critical protection against the inhalation of vapors or aerosols. The air and light sensitivity of the compound further necessitates a controlled environment that a fume hood can provide, especially if manipulations are prolonged.
-
Administrative Controls: Access to areas where this chemical is used should be restricted to trained personnel. Ensure that all users have read and understood this guide and the relevant Safety Data Sheet. Label all containers clearly with the chemical name and associated GHS hazards.
Section 4: Standard Operating Protocol: Safe Handling and PPE
Personal Protective Equipment (PPE) is the final line of defense and must be used in conjunction with, not as a substitute for, engineering controls.
Step-by-Step Handling Protocol:
-
Pre-Handling Verification:
-
Confirm the chemical fume hood has a valid certification and the sash is at the appropriate working height.
-
Ensure an operational safety shower and eyewash station are within a 10-second travel distance.
-
Assemble all necessary apparatus and reagents before retrieving the chemical to minimize time and movement.
-
-
Donning PPE:
-
Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.
-
Hand Protection: Select chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For extended handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or pinholes before use.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.
-
-
Chemical Handling:
-
Retrieve the container from its storage location. Note that it is recommended to store this air-sensitive compound under an inert gas.
-
Perform all transfers and measurements within the fume hood. Use a syringe or cannula for transferring the liquid if it is under an inert atmosphere.
-
If pouring, do so slowly and carefully to avoid splashing. Use a stable funnel for transfers into narrow-mouthed vessels.
-
Keep the container sealed when not in immediate use.
-
-
Post-Handling:
-
Tightly reseal the source container, wiping the exterior if necessary. Return it to its designated storage location.
-
Decontaminate all work surfaces with an appropriate solvent and then soap and water.
-
Properly dispose of contaminated consumables (e.g., pipette tips, weighing boats, gloves) in a designated hazardous waste container.
-
Section 5: Storage and Incompatibility
Proper storage is essential for maintaining the chemical's purity and ensuring laboratory safety.
-
Storage Conditions: The compound should be stored at room temperature, but a cool, dark place is recommended (<15°C). The container must be kept tightly closed and, due to its air sensitivity, stored under an inert gas like argon or nitrogen.
-
Rationale: Amines can be susceptible to oxidation when exposed to air over time, which can lead to discoloration (e.g., turning from colorless to reddish) and the formation of impurities.[1] Sensitivity to light can also promote degradation pathways. Storing under an inert, cool, and dark environment mitigates these degradation processes, preserving the compound's integrity.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides. The amine group is basic and will react exothermically with acids.
Section 6: Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is critical.
Caption: Logic diagram for first aid response to chemical exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while flushing. If skin irritation develops or persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. This is a medical emergency; seek immediate professional medical evaluation.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill Response: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Section 7: Disposal Considerations
All waste containing 1-Phenyl-2-(p-tolyl)ethylamine, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste. Collect it in a clearly labeled, sealed container. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain.
Section 8: Toxicological Profile
The available data classifies this compound primarily as a skin and eye irritant. There is a lack of comprehensive public data on its chronic toxicity, carcinogenicity, or reproductive effects. This absence of data is not an indication of safety. The prudent approach is to treat any chemical with unknown long-term effects as potentially hazardous and to minimize exposure through the rigorous application of the engineering controls and handling protocols outlined in this guide.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-1-Phenyl-2-(p-tolyl)ethylamine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. (S)-1-Phenyl-2-(p-tolyl)ethylamine | 30339-30-1 | TCI AMERICA [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: Leveraging (S)-1-Phenyl-2-(p-tolyl)ethylamine in the Asymmetric Synthesis of Antidepressant Precursors
Introduction: The Imperative of Chirality in Modern Antidepressants
The pharmacological activity of many modern antidepressants is intrinsically linked to their stereochemistry. A significant number of these drugs, including selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), possess one or more chiral centers. Consequently, they exist as enantiomers, which can exhibit markedly different pharmacodynamic and pharmacokinetic profiles. The use of single-enantiomer drugs can offer significant therapeutic advantages, such as improved efficacy, a better side-effect profile, and reduced metabolic variability compared to their racemic counterparts.
This document provides detailed application notes and protocols for the use of (S)-1-Phenyl-2-(p-tolyl)ethylamine , a versatile chiral amine, in the synthesis of enantiomerically enriched precursors for antidepressant drug development. While not a direct starting material for a currently marketed antidepressant, its structural features and chirality make it an excellent candidate for use as a chiral auxiliary in the asymmetric synthesis of key intermediates. These protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel and existing chiral antidepressants.
(S)-1-Phenyl-2-(p-tolyl)ethylamine: A Chiral Auxiliary for Asymmetric Synthesis
(S)-1-Phenyl-2-(p-tolyl)ethylamine is a chiral amine that can be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. This strategy is a powerful tool for the synthesis of enantiomerically pure compounds.[1]
The application of (S)-1-Phenyl-2-(p-tolyl)ethylamine as a chiral auxiliary can be particularly effective in the asymmetric synthesis of other chiral amines, which are common structural motifs in antidepressants. The general approach involves the formation of a diastereomeric intermediate, which can be separated, followed by the removal of the auxiliary to yield the desired enantiomerically pure amine.
Protocol 1: Enantioselective Synthesis of (S)-1-Phenyl-2-(p-tolyl)ethylamine via Reductive Amination
Prior to its use as a chiral auxiliary, enantiomerically pure (S)-1-Phenyl-2-(p-tolyl)ethylamine must be synthesized. The following protocol describes a reliable method for its preparation via asymmetric reductive amination.
Reaction Scheme:
Figure 1: Workflow for the enantioselective synthesis of (S)-1-Phenyl-2-(p-tolyl)ethylamine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| p-Tolylacetone | 6176-63-2 | 148.20 g/mol | 14.8 g (0.1 mol) |
| (S)-(-)-α-Methylbenzylamine | 2627-86-3 | 121.18 g/mol | 12.1 g (0.1 mol) |
| Toluene | 108-88-3 | 92.14 g/mol | 200 mL |
| Palladium on Carbon (10%) | 7440-05-3 | - | 1.0 g |
| Hydrogen Gas | 1333-74-0 | 2.02 g/mol | 50 psi |
| Palladium Hydroxide on Carbon (20%) | 12135-22-7 | - | 1.5 g |
| Methanol | 67-56-1 | 32.04 g/mol | 250 mL |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed for chromatography |
| Hexanes | 110-54-3 | 86.18 g/mol | As needed for chromatography |
Step-by-Step Protocol:
-
Imine Formation:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-tolylacetone (14.8 g, 0.1 mol), (S)-(-)-α-methylbenzylamine (12.1 g, 0.1 mol), and toluene (200 mL).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when no more water is collected.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude imine.
-
-
Diastereoselective Reduction:
-
Dissolve the crude imine in methanol (150 mL) in a hydrogenation vessel.
-
Carefully add 10% palladium on carbon (1.0 g) to the solution.
-
Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the imine is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude diastereomeric amines.
-
-
Diastereomer Separation:
-
The diastereomeric mixture of N-(α-methylbenzyl)-1-phenyl-2-(p-tolyl)ethylamines can be separated by column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis.
-
Combine the fractions containing the desired (S,S)-diastereomer and concentrate under reduced pressure.
-
-
Hydrogenolysis (Removal of Chiral Auxiliary):
-
Dissolve the purified (S,S)-diastereomer in methanol (250 mL) in a hydrogenation vessel.
-
Add 20% palladium hydroxide on carbon (1.5 g).
-
Pressurize the vessel with hydrogen gas to 50 psi and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the crude (S)-1-Phenyl-2-(p-tolyl)ethylamine.
-
The crude product can be further purified by distillation under reduced pressure or by recrystallization of its hydrochloride salt.[2]
-
Protocol 2: Asymmetric Synthesis of a Chiral Amine Intermediate using (S)-1-Phenyl-2-(p-tolyl)ethylamine as a Chiral Auxiliary
This protocol provides a general method for the asymmetric synthesis of a chiral primary amine, a key intermediate in the synthesis of various antidepressants. The example uses a generic ketone, which can be adapted for specific synthetic targets.
Reaction Scheme:
Figure 2: General workflow for the asymmetric synthesis of a chiral amine using (S)-1-Phenyl-2-(p-tolyl)ethylamine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Prochiral Ketone (e.g., 4'-Chloroacetophenone) | 99-91-2 | 154.59 g/mol | 15.5 g (0.1 mol) |
| (S)-1-Phenyl-2-(p-tolyl)ethylamine | 30339-30-1 | 211.31 g/mol | 21.1 g (0.1 mol) |
| Toluene | 108-88-3 | 92.14 g/mol | 200 mL |
| Titanium(IV) Chloride | 7550-45-0 | 189.68 g/mol | 11.4 g (0.06 mol) |
| Platinum(IV) Oxide (Adam's catalyst) | 1314-15-4 | 227.08 g/mol | 0.5 g |
| Hydrogen Gas | 1333-74-0 | 2.02 g/mol | 50 psi |
| Palladium Hydroxide on Carbon (20%) | 12135-22-7 | - | 1.5 g |
| Methanol | 67-56-1 | 32.04 g/mol | 300 mL |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | As needed for workup |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 g/mol | As needed for workup |
| Sodium Hydroxide (1 M) | 1310-73-2 | 40.00 g/mol | As needed for workup |
Step-by-Step Protocol:
-
Diastereoselective Imine Formation:
-
In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the prochiral ketone (0.1 mol) and (S)-1-Phenyl-2-(p-tolyl)ethylamine (0.1 mol) in anhydrous toluene (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium(IV) chloride (0.06 mol) dropwise via syringe. A precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
-
Reduction to Diastereomeric Amines:
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Filter the mixture through Celite to remove titanium dioxide, washing the pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude imine in methanol (200 mL) in a hydrogenation vessel.
-
Add platinum(IV) oxide (0.5 g).
-
Pressurize the vessel with hydrogen gas to 50 psi and stir at room temperature for 12-24 hours.
-
Filter the catalyst through Celite and concentrate the filtrate.
-
-
Separation of Diastereomers:
-
The resulting diastereomeric amines can often be separated by fractional crystallization of their salts (e.g., hydrochloride or tartrate salts) or by column chromatography.
-
For crystallization, dissolve the crude amine mixture in a suitable solvent (e.g., ethanol, isopropanol) and add the resolving acid. The less soluble diastereomeric salt will precipitate.
-
The diastereomeric purity can be assessed by chiral HPLC or NMR spectroscopy.
-
-
Removal of the Chiral Auxiliary:
-
Liberate the free amine from the purified diastereomeric salt by treatment with a base (e.g., 1 M NaOH) and extract with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the purified diastereomeric amine in methanol (100 mL) in a hydrogenation vessel.
-
Add 20% palladium hydroxide on carbon (1.5 g).
-
Pressurize with hydrogen gas to 50 psi and stir at room temperature for 24-48 hours.
-
Filter the catalyst through Celite and concentrate the filtrate to yield the enantiomerically enriched primary amine.
-
Conclusion
(S)-1-Phenyl-2-(p-tolyl)ethylamine serves as a valuable chiral auxiliary for the asymmetric synthesis of key chiral amine intermediates in antidepressant development. The protocols outlined in this document provide a robust framework for the preparation of the chiral auxiliary itself and its subsequent application in diastereoselective synthesis. By leveraging such chiral auxiliaries, researchers can efficiently access enantiomerically pure building blocks, which is a critical step in the development of safer and more effective antidepressant therapies.
References
-
Chem-Impex. (S)-1-Phenyl-2-(p-tolyl)ethylamine. [Link]
- Google Patents. (1995). Method for purifying optically active 1-phenyl-2- (p-tolyl) ethylamine.
- Google Patents. (1976). Asymmetric synthesis of phenylisopropylamines.
Sources
Application Notes & Protocols: 1-Phenyl-2-(p-tolyl)ethylamine as a Chiral Building Block for Advanced Functional Materials
Abstract
1-Phenyl-2-(p-tolyl)ethylamine is a chiral amine with significant potential as a versatile building block in the synthesis of advanced functional materials.[1] Its distinct molecular architecture, featuring a stereogenic center, a reactive primary amine, and two aromatic rings, makes it an exemplary candidate for imparting chirality and specific functionalities into polymeric and composite systems. This guide provides a comprehensive overview of the molecule's properties and outlines detailed, field-proven protocols for its application in two key areas: the development of Chiral Stationary Phases (CSPs) for enantioselective chromatography and the synthesis of intrinsically chiral polyamides for optical materials. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, the scientific rationale behind experimental choices, and robust characterization techniques.
Introduction to 1-Phenyl-2-(p-tolyl)ethylamine
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and fine chemicals.[2][3] 1-Phenyl-2-(p-tolyl)ethylamine, specifically in its enantiomerically pure forms like (S)-1-Phenyl-2-(p-tolyl)ethylamine, serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals, including antidepressants.[1] Its value lies in its ability to facilitate asymmetric synthesis, enabling the creation of enantiomerically pure compounds which is critical for therapeutic efficacy.[1]
Beyond its established role in pharmaceutical synthesis, the structural attributes of this molecule open up compelling opportunities in materials science.[1] The inherent chirality can be transferred to a macromolecular structure or a surface, creating materials capable of enantioselective recognition.[4][5] The phenyl and p-tolyl groups can engage in π-π stacking interactions, influencing the morphology and electronic properties of materials, while the primary amine group provides a reactive handle for covalent immobilization or polymerization.
Key Structural Features:
-
Chiral Center: Enables the creation of materials for asymmetric catalysis and chiral separations.
-
Aromatic Rings (Phenyl & p-tolyl): Contribute to thermal stability and allow for π-stacking interactions, useful in creating ordered material structures.
-
Primary Amine (-NH2): A versatile functional group for covalent bonding to surfaces or incorporation into polymer backbones via reactions like amidation.
Physicochemical Properties
A summary of the key properties for 1-Phenyl-2-(p-tolyl)ethylamine is provided below. These values are critical for reaction planning, solvent selection, and purification processes.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇N | [1][6][7] |
| Molecular Weight | 211.31 g/mol | [1][6][7] |
| CAS Number | 30339-30-1 ((S)-enantiomer) | [1][6] |
| Appearance | Colorless to red/green clear liquid | [1][6][7] |
| Density | 1.02 g/mL | [1][6][7] |
| Boiling Point | 317.8 ± 11.0 °C (Predicted) | [6] |
| Refractive Index (n20D) | 1.57 | [1][7] |
| Optical Rotation ([α]20D) | +11° (neat, (S)-enantiomer) | [1][6] |
Application Protocol I: Synthesis of a Chiral Stationary Phase (CSP) for HPLC
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for separating enantiomers.[8][9] By covalently bonding 1-Phenyl-2-(p-tolyl)ethylamine onto a solid support like silica gel, a CSP can be created that resolves racemic mixtures through differential diastereomeric interactions.
Objective: To prepare a robust, covalently bonded CSP for the enantioselective separation of acidic and neutral chiral compounds.
Scientific Rationale
The protocol involves a three-step process. First, silica gel is activated to increase the surface population of reactive silanol (-Si-OH) groups. Second, the activated silica is functionalized with an epoxy-silane linker. This linker creates a reactive epoxide group on the surface, which is ideal for subsequent reaction with the primary amine of our chiral selector under mild conditions.[10] This covalent immobilization strategy ensures the long-term stability of the column, preventing the chiral selector from leaching during operation.[9][11]
Experimental Workflow Diagram
Caption: Workflow for CSP synthesis.
Step-by-Step Protocol
Materials:
-
Porous silica gel (5 µm, 100 Å pore size)
-
Hydrochloric acid (HCl), 6M
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
(S)-1-Phenyl-2-(p-tolyl)ethylamine
-
Anhydrous toluene
-
Methanol, HPLC grade
-
Deionized water
Procedure:
-
Silica Activation:
-
Suspend 10 g of silica gel in 100 mL of 6M HCl.
-
Reflux the suspension for 4 hours to remove metallic impurities and maximize surface silanol groups.
-
Filter the silica, wash extensively with deionized water until the filtrate is neutral (pH 7), and then wash with methanol.
-
Dry the activated silica in a vacuum oven at 150°C for 12 hours.
-
-
Epoxy Functionalization (Silanization):
-
Transfer the dried silica to a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add 100 mL of anhydrous toluene, followed by 10 mL of GPTMS.
-
Reflux the mixture for 24 hours.
-
Causality Insight: This step creates a covalent bond between the silica surface and the linker. Anhydrous conditions are critical to prevent self-polymerization of the silane reagent.
-
Cool the mixture, filter the silica, and wash sequentially with toluene and methanol to remove unreacted silane.
-
Dry the epoxy-functionalized silica under vacuum at 80°C for 6 hours.
-
-
Immobilization of Chiral Selector:
-
Suspend the 10 g of epoxy-functionalized silica in 100 mL of anhydrous toluene.
-
Add 5 g (23.6 mmol) of (S)-1-Phenyl-2-(p-tolyl)ethylamine to the suspension.
-
Reflux the mixture for 36 hours under a nitrogen atmosphere.
-
Causality Insight: The primary amine of the chiral selector performs a nucleophilic attack on the epoxide ring, opening it and forming a stable covalent bond.
-
After cooling, filter the final CSP material. Wash thoroughly with toluene, methanol, and diethyl ether to remove any unreacted amine.
-
Dry the CSP under vacuum at 60°C overnight.
-
Characterization and Validation
-
Elemental Analysis: Determine the carbon and nitrogen content (%) of the final CSP to quantify the loading of the chiral selector.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of aromatic C-H and N-H stretching bands from the immobilized selector.
-
Thermogravimetric Analysis (TGA): Measure the weight loss upon heating to determine the organic content and thermal stability of the CSP.
-
Chromatographic Evaluation: Pack the CSP into an HPLC column. Test its enantioselective performance by separating a racemic standard (e.g., ibuprofen or another profen drug).
Application Protocol II: Synthesis of an Intrinsically Chiral Polyamide
Incorporating chiral units directly into a polymer backbone can create materials with unique optical properties, such as the ability to rotate plane-polarized light or exhibit circular dichroism.[4][5] Such polymers are valuable in the development of chiral sensors, membranes for enantioselective separation, and materials for circularly polarized luminescence.[4]
Objective: To synthesize a chiral polyamide via solution polymerization of (S)-1-Phenyl-2-(p-tolyl)ethylamine with a suitable diacyl chloride.
Scientific Rationale
This protocol uses a classic condensation polymerization reaction between a diamine and a diacyl chloride. By using our chiral amine (which acts as a monoamine here for simplicity, but could be derivatized into a diamine for higher molecular weights) and a diacyl chloride like terephthaloyl chloride, we form robust amide bonds. The chirality of the amine monomer is transferred to the polymer chain, forcing it to adopt a specific conformation.[4] N,N-Dimethylacetamide (DMAc) is used as a polar aprotic solvent to dissolve the monomers and the resulting polymer, while an acid scavenger like pyridine is added to neutralize the HCl byproduct, driving the reaction to completion.
Experimental Workflow Diagram
Caption: Workflow for chiral polyamide synthesis.
Step-by-Step Protocol
Materials:
-
(S)-1-Phenyl-2-(p-tolyl)ethylamine
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
Monomer Dissolution:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 2.11 g (10 mmol) of (S)-1-Phenyl-2-(p-tolyl)ethylamine and 0.87 mL (10.8 mmol) of anhydrous pyridine in 30 mL of anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath.
-
-
Polymerization:
-
In a separate flask, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 20 mL of anhydrous DMAc.
-
Add the terephthaloyl chloride solution dropwise to the stirred amine solution over 30 minutes.
-
Causality Insight: Slow, dropwise addition at low temperature is crucial to control the exothermicity of the acylation reaction and prevent side reactions, leading to a higher molecular weight polymer.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The solution will become viscous as the polymer forms.
-
-
Purification:
-
Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol. This will cause the polyamide to precipitate as a fibrous solid.
-
Filter the polymer and wash it thoroughly with fresh methanol to remove unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Redissolve the polymer in a minimal amount of DMAc and re-precipitate it into methanol to further purify it.
-
Collect the final polymer by filtration and dry it in a vacuum oven at 70°C for 24 hours.
-
Characterization and Expected Results
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the polyamide structure and the formation of the amide bond.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Circular Dichroism (CD) Spectroscopy: Dissolve the polymer in a suitable solvent (e.g., hexafluoroisopropanol) and record the CD spectrum. A non-zero CD signal confirms that the chirality from the monomer has been successfully transferred to the polymer, inducing a preferential secondary structure (e.g., a helical conformation).[12][13][14]
| Parameter | Expected Result | Significance |
| Molecular Weight (Mw) | 15,000 - 30,000 g/mol | Indicates successful polymerization. |
| Polydispersity Index (PDI) | 1.8 - 2.5 | Typical for step-growth polymerization. |
| CD Signal | Non-zero Cotton effects | Confirms macroscopic chirality. |
Conclusion
1-Phenyl-2-(p-tolyl)ethylamine is a highly promising, yet underexplored, building block for materials science. The protocols detailed herein provide robust and reproducible methods for leveraging its unique chiral and chemical properties. The creation of covalently bonded chiral stationary phases offers a direct path to applications in analytical and preparative enantioseparations. Furthermore, its incorporation into polymer backbones paves the way for novel optical materials with tailored chiroptical properties. These methodologies serve as a foundational platform for researchers to explore, innovate, and develop the next generation of advanced functional materials.
References
- Chem-Impex International. (n.d.). (S)-1-Phenyl-2-(p-tolyl)ethylamine.
-
American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]
- ChemistryTuition.Net. (2014). A2 synthesis of phenyl amine.
-
National Institutes of Health, PubChem. (n.d.). Phenethylamine. Retrieved from [Link]
- Royal Society of Chemistry. (2020). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
-
MDPI. (2022). Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography. Retrieved from [Link]
- ScienceDirect. (2023).
-
PubMed Central. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Chiral polymer hosts for circularly polarized electroluminescence devices.
-
ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. Retrieved from [Link]
- Physics & Maths Tutor. (n.d.). OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision.
-
PubMed Central. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from [Link]
- PubMed Central. (2024).
- SpringerLink. (n.d.). Chiral polymers.
- Regis Technologies. (n.d.).
- Wikipedia. (n.d.). Phenethylamine.
- YouTube. (2023). A short Chiral Pool Synthesis.
- Biomolecules & Therapeutics. (2022).
- ResearchGate. (2023). Chiral amines as initiators for ROP and chiral induction on poly(2-aminoisobutyric acid) chains.
- YouTube. (2023).
-
MDPI. (2019). The Chirality Induction and Modulation of Polymers by Circularly Polarized Light. Retrieved from [Link]
- Wikipedia. (n.d.). Polylactic acid.
- Element Lab Solutions. (n.d.). HPLC Chiral Columns.
- CCS Chemistry. (2022).
- ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
-
ACS Publications. (2017). Circular Dichroism Imaging: Mapping the Local Supramolecular Order in Thin Films of Chiral Functional Polymers. Retrieved from [Link]
- SciSpace. (2021).
- YouTube. (2014). Synthesis of Polyamides.
- MDPI. (2024).
- Alfa Chemistry. (n.d.). Chiral Amines.
- Biotage. (2023).
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- PubMed. (1996). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces.
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- 6. (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE | 30339-30-1 [chemicalbook.com]
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Topic: Analytical Methods for the Quantification of 1-Phenyl-2-(p-tolyl)ethylamine
An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 1-Phenyl-2-(p-tolyl)ethylamine
1-Phenyl-2-(p-tolyl)ethylamine is a chiral amine that serves as a significant building block in medicinal chemistry and pharmaceutical development.[1][2] Its structural motif is found in various bioactive molecules, and it is often utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] The stereochemistry of such compounds is critical, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Therefore, the ability to accurately and precisely quantify the total amount of 1-Phenyl-2-(p-tolyl)ethylamine and to determine its enantiomeric purity is paramount for quality control, process optimization, and regulatory compliance in drug development.
This guide provides a detailed overview of the primary analytical methodologies for the quantification of 1-Phenyl-2-(p-tolyl)ethylamine, tailored for professionals in research and drug development. We will explore the causality behind method selection and provide robust, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) for potency and purity, Chiral HPLC for enantiomeric separation, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in complex matrices.
Method Selection: A Rationale-Driven Approach
The choice of an analytical method is dictated by the analytical question. Are you determining the purity of a bulk substance, resolving enantiomers, or measuring low concentrations in a biological fluid? Each scenario demands a different approach.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for assessing the purity and potency of the active pharmaceutical ingredient (API) or intermediate. It excels at separating the main compound from synthesis-related impurities. Its reliability and cost-effectiveness make it ideal for routine quality control.
-
Chiral HPLC: Since 1-Phenyl-2-(p-tolyl)ethylamine is chiral, separating its enantiomers is often a regulatory and scientific necessity.[3] This technique uses a chiral stationary phase (CSP) to differentiate between the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess (ee), a critical quality attribute.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. For amines like 1-Phenyl-2-(p-tolyl)ethylamine, derivatization is often required to improve chromatographic behavior and prevent peak tailing.[4][5] GC-MS provides excellent specificity due to its mass fragmentation patterns.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and selectivity, making it the premier choice for quantifying analytes at very low concentrations (pg/mL to ng/mL) in complex biological matrices such as plasma, urine, or tissue homogenates.[8][9] LC-MS/MS methods are crucial for pharmacokinetic and drug metabolism studies.[8][10]
For the purposes of this comprehensive guide, we will focus on providing detailed protocols for HPLC-UV, Chiral HPLC, and LC-MS/MS, as they represent the most common and critical analytical needs in a drug development setting.
Visualizing the Analytical Workflow
The overall process, from sample handling to data reporting, follows a structured path to ensure data integrity and reproducibility.
Caption: General workflow for quantitative analysis.
Protocol 1: Purity and Potency Determination by Reverse-Phase HPLC-UV
1.1. Principle & Causality
This method uses a non-polar stationary phase (C18) and a polar mobile phase to separate 1-Phenyl-2-(p-tolyl)ethylamine from potential non-polar and moderately polar impurities. Quantification is based on the principle that the absorbance of UV light by the analyte is directly proportional to its concentration (Beer-Lambert Law). The wavelength of 210 nm is chosen as it is a common wavelength for aromatic amine detection, providing good sensitivity.[11]
1.2. Materials & Reagents
-
Analyte: 1-Phenyl-2-(p-tolyl)ethylamine reference standard (>99.5% purity)
-
Solvents: Acetonitrile (ACN, HPLC grade), Water (Milli-Q or equivalent)
-
Buffer: Formic Acid (FA, >99%) or Trifluoroacetic Acid (TFA, >99%)
-
Equipment: Standard HPLC system with UV/PDA detector, analytical balance, volumetric flasks, autosampler vials.
1.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard column for reverse-phase separation of small molecules. Provides good resolution and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape for amines by protonating silanol groups and the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the analyte from the non-polar column. |
| Gradient | 30% B to 95% B over 15 min, hold 2 min, return to 30% B over 1 min, equilibrate 5 min | A gradient ensures elution of compounds with varying polarities and cleans the column effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Controls retention time stability and improves peak symmetry. |
| Injection Volume | 10 µL | A small volume prevents column overloading and peak distortion. |
| Detection | UV at 210 nm | Provides high sensitivity for the aromatic rings in the analyte structure. |
1.4. Step-by-Step Protocol
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
-
Sample Preparation: Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent as the standard.
-
System Suitability: Before running samples, inject the standard solution five times. The system is suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions in a defined sequence (e.g., standard, blank, sample 1, sample 2, standard).
-
Calculation: Calculate the purity or potency using the external standard method:
-
Purity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Protocol 2: Enantiomeric Purity by Chiral HPLC
2.1. Principle & Causality
This method is crucial for resolving the (S) and (R) enantiomers of 1-Phenyl-2-(p-tolyl)ethylamine. It employs a Chiral Stationary Phase (CSP) that contains a chiral selector. The enantiomers form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times. Normal-phase chromatography (using non-polar solvents like hexane) is often preferred for chiral separations as it can enhance the specific interactions (e.g., hydrogen bonding, dipole-dipole) required for resolution.
2.2. Materials & Reagents
-
Analyte: Racemic and enantiomerically pure (if available) 1-Phenyl-2-(p-tolyl)ethylamine standards.
-
Solvents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Ethanol (HPLC grade).
-
Additive: Diethylamine (DEA) or Trifluoroacetic Acid (TFA).
-
Equipment: HPLC system with UV/PDA detector, Chiral column.
2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Chiralcel OD-H (Cellulose-based) or Chiralpak AD-H (Amylose-based), 4.6 x 250 mm, 5 µm | These are common CSPs effective for separating a wide range of chiral amines.[12] Screening may be needed. |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEA | The alcohol acts as the polar modifier, while DEA is a basic additive that minimizes peak tailing for amines. |
| Mode | Isocratic | Isocratic elution provides stable and reproducible retention times, which is critical for peak identification. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate often improves resolution on chiral columns. |
| Column Temperature | 25 °C | Temperature can significantly affect chiral separation; maintaining a constant temperature is crucial. |
| Injection Volume | 5 µL | Avoids overloading, which can severely degrade chiral resolution. |
| Detection | UV at 220 nm | A common wavelength for aromatic compounds providing a good signal. |
2.4. Step-by-Step Protocol
-
Standard/Sample Preparation: Prepare a ~200 µg/mL solution of the test sample in the mobile phase. Prepare a similar solution of the racemic standard to identify the retention times of both enantiomers.
-
Peak Identification: Inject the racemic standard to determine the retention times (RT1 and RT2) of the two enantiomers. If an enantiopure standard is available, inject it to confirm which peak corresponds to which enantiomer.
-
Analysis: Inject the test sample.
-
Calculation: Calculate the enantiomeric excess (ee%) as follows:
-
Let Area1 and Area2 be the peak areas of the two enantiomers.
-
ee (%) = (|Area1 - Area2| / (Area1 + Area2)) * 100
-
Protocol 3: Quantification in Biological Matrix by LC-MS/MS
3.1. Principle & Causality
This protocol is designed for ultra-sensitive quantification in a complex medium like human plasma, essential for pharmacokinetic studies. It involves a sample cleanup step to remove proteins and other interferences, followed by LC separation and detection by a triple quadrupole mass spectrometer. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard (SIL-IS).[9][10]
3.2. Sample Preparation Workflow: Protein Precipitation
Protein precipitation is a fast and effective method for removing the bulk of matrix proteins before injection.
Caption: Protein precipitation workflow for plasma samples.
3.3. LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A smaller dimension column with smaller particles is used for fast, high-efficiency separations compatible with MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient electrospray ionization (ESI). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reverse-phase LC-MS. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B and equilibrate for 1 min | A rapid gradient allows for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible chromatography. |
| Injection Volume | 5 µL | Balances sensitivity with the need to minimize matrix effects. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Amines readily form positive ions [M+H]+ in an acidic environment. |
| MRM Transitions | Analyte: Q1 212.2 -> Q3 119.1 (example); IS: Q1 218.2 -> Q3 125.1 (d6-IS example) | Specific mass transitions must be optimized experimentally. The transition corresponds to the precursor ion and a stable product ion. |
| Dwell Time | 100 ms | Sufficient time to acquire enough data points across the chromatographic peak for accurate quantification. |
3.4. Step-by-Step Protocol
-
Prepare Calibration Curve & QCs: Spike known concentrations of the analyte into blank plasma to create calibration standards (e.g., 0.1 - 100 ng/mL) and quality control (QC) samples (low, mid, high).
-
Sample Extraction: Process all standards, QCs, and unknown samples according to the protein precipitation workflow described in the diagram above.
-
Analysis: Create a sequence in the LC-MS/MS software and run the samples.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards. Use a weighted (1/x²) linear regression to fit the curve. Determine the concentrations of QCs and unknown samples from this curve.
Method Validation: Ensuring Trustworthy Data
Every protocol must be validated to prove its suitability for the intended purpose.[13][14] Validation demonstrates that the method is reliable, reproducible, and accurate. Key validation parameters are summarized below.[9][14][15]
| Parameter | Acceptance Criteria (Typical) | Why It's Important |
| Specificity/Selectivity | No significant interfering peaks at the analyte's retention time in blank samples. | Ensures the signal being measured is only from the analyte of interest.[13] |
| Linearity & Range | R² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). | Confirms a direct, proportional relationship between signal and concentration. |
| Accuracy (Trueness) | Mean concentration within ±15% of nominal for QCs. | Measures how close the experimental value is to the true value. |
| Precision (Repeatability) | %RSD ≤ 15% for QCs (≤ 20% at LLOQ). | Measures the degree of scatter between a series of measurements. |
| Limit of Quantification (LOQ) | The lowest concentration on the curve that meets accuracy and precision criteria. | Defines the lowest concentration that can be reliably quantified.[15] |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | The lowest concentration that can be reliably detected, but not necessarily quantified.[15] |
| Stability | Analyte concentration remains within ±15% of initial after storage/processing. | Ensures the analyte does not degrade during sample handling, storage, or analysis. |
References
-
OSHA. N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). OSHA. Available from: [Link].
-
BioAgilytix. LC/MS Applications in Drug Development. BioAgilytix. Available from: [Link].
-
ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. Available from: [Link].
-
Agilent Technologies. Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. Agilent Technologies. Available from: [Link].
-
SIELC Technologies. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. SIELC Technologies. Available from: [Link].
-
Sahoo CK, et al. Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link].
-
Chem-Impex. (S)-1-Phenyl-2-(p-tolyl)ethylamine. Chem-Impex. Available from: [Link].
-
Longdom Publishing. Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography/Mass Spectrometry. Longdom Publishing. Available from: [Link].
-
National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. NCBI Bookshelf. Available from: [Link].
-
ResearchGate. Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method. ResearchGate. Available from: [Link].
-
PubMed. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions. PubMed. Available from: [Link].
-
National Center for Biotechnology Information. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. NIH. Available from: [Link].
-
PubMed. Development and Validation of an Analytical Method to Identify and Quantitate Novel Modafinil Analogs in Products Marketed as Dietary Supplements. PubMed. Available from: [Link].
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ClinMed International Library. Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography with Flame Ionization Detector. ClinMed International Library. Available from: [Link].
-
MDPI. Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. MDPI. Available from: [Link].
-
Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available from: [Link].
-
Spectroscopy Online. Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Spectroscopy Online. Available from: [Link].
-
Shimadzu. C146-E384 Technical Report Detailed Analysis of an Unknown Polymer Using the Py-GC/MS System with Polymer Additives and F-Search. Shimadzu. Available from: [Link].
-
ResearchGate. (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). ResearchGate. Available from: [Link].
-
ResearchGate. gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. ResearchGate. Available from: [Link].
-
International Journal of Research in Pharmacy and Chemistry. A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. IJRPC. Available from: [Link].
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link].
-
National Center for Biotechnology Information. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. Available from: [Link].
-
National Center for Biotechnology Information. Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. NIH. Available from: [Link].
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Troubleshooting & Optimization
Improving enantiomeric excess in 1-Phenyl-2-(p-tolyl)ethylamine synthesis
A Guide to Improving Enantiomeric Excess for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it crucial in the synthesis of 1-Phenyl-2-(p-tolyl)ethylamine?
A1: Enantiomeric excess is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a mixture in greater amounts than the other. It is calculated as the absolute difference between the mole fractions of the two enantiomers. For instance, a mixture containing 75% of one enantiomer and 25% of the other has an enantiomeric excess of 50%.[1] In pharmaceutical applications, different enantiomers of a chiral drug can have vastly different pharmacological activities and metabolic fates. Therefore, achieving a high enantiomeric excess is essential to ensure the desired therapeutic effect and to avoid potential adverse effects from the other enantiomer.[2]
Q2: What are the primary strategies for achieving high enantiomeric excess in amine synthesis?
A2: There are two main approaches to producing enantiomerically enriched amines.[3] The first is asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other.[3] The second method is the resolution of a racemic mixture, which involves separating the two enantiomers.[3] This can be achieved through techniques like crystallization with a chiral resolving agent or enzymatic resolution.[3][4]
Q3: How can I accurately determine the enantiomeric excess of my 1-Phenyl-2-(p-tolyl)ethylamine product?
A3: Several analytical techniques can be used to determine the enantiomeric excess of chiral amines. The most common and accurate methods are high-performance liquid chromatography (HPLC) and gas chromatography (GC) using a chiral stationary phase.[5][6] These techniques separate the enantiomers, allowing for their quantification.[6][7] Nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents is another rapid and reliable method.[5][6][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 1-Phenyl-2-(p-tolyl)ethylamine and provides actionable solutions.
Problem 1: Low Enantiomeric Excess
-
Possible Cause A: Inactive or Inefficient Chiral Catalyst. The catalyst may have degraded due to improper storage or handling, or it may not be optimal for your specific substrate and reaction conditions.
-
Solution:
-
Verify Catalyst Activity: If possible, test the catalyst with a known reaction that gives a high ee.
-
Screen Different Catalysts: The choice of metal and ligand can dramatically impact enantioselectivity. Consider screening a variety of chiral catalysts, such as those based on iridium, rhodium, or ruthenium with various chiral phosphine ligands.[9][10]
-
Ensure Proper Handling: Chiral catalysts can be sensitive to air and moisture. Use inert atmosphere techniques (e.g., a glovebox or Schlenk line) for storage and handling.
-
-
-
Possible Cause B: Suboptimal Reaction Conditions. Temperature, solvent, pressure, and reaction time can all influence the stereochemical outcome of the reaction.
-
Solution:
-
Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
Solvent Screening: The polarity and coordinating ability of the solvent can affect the catalyst's chiral environment. Screen a range of solvents (e.g., toluene, dichloromethane, methanol, THF) to find the optimal one for your system.
-
Pressure Adjustment: For hydrogenation reactions, the hydrogen pressure can be a critical parameter to optimize.
-
-
-
Possible Cause C: Racemization of the Product. The desired enantiomer may be racemizing under the reaction or workup conditions.
-
Solution:
-
Analyze Reaction Progress: Take aliquots at different time points to determine if the ee decreases over time.
-
Modify Workup Procedure: Avoid harsh acidic or basic conditions during workup, as these can sometimes lead to racemization.
-
Consider In-Situ Racemization of the Unwanted Enantiomer: In some resolution processes, it's possible to racemize the unwanted enantiomer, thereby theoretically converting all of the starting material to the desired product.[11]
-
-
Problem 2: Poor Yield
-
Possible Cause A: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution:
-
Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the consumption of the starting material.
-
Increase Reaction Time or Temperature: If the reaction is slow, increasing the time or cautiously raising the temperature may improve conversion.
-
Increase Catalyst Loading: If catalyst deactivation is suspected, a higher catalyst loading may be necessary.
-
-
-
Possible Cause B: Product Degradation. The product may be unstable under the reaction conditions.
-
Solution:
-
Lower Reaction Temperature: High temperatures can sometimes lead to side reactions and product degradation.
-
Reduce Reaction Time: Once the reaction has reached maximum conversion, prolonged reaction times may lead to decomposition.
-
-
Problem 3: Difficulty in Product Purification
-
Possible Cause A: Co-elution of Product and Impurities. The product and byproducts may have similar polarities, making chromatographic separation difficult.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (eluent) and stationary phases for column chromatography.
-
Consider Derivatization: Converting the amine to a less polar derivative (e.g., an amide or carbamate) can sometimes facilitate purification. The protecting group can then be removed in a subsequent step.
-
-
-
Possible Cause B: Formation of Diastereomeric Salts with Impurities. If using a chiral resolving agent, impurities in the starting material can also form salts, complicating the crystallization process.
-
Solution:
-
Purify the Starting Material: Ensure the racemic amine is of high purity before attempting resolution.
-
-
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination
Asymmetric reductive amination of a prochiral ketone is a common and effective method for synthesizing chiral amines. This protocol provides a general procedure that can be optimized for the synthesis of 1-Phenyl-2-(p-tolyl)ethylamine.
Step-by-Step Methodology:
-
Imine Formation:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-phenyl-2-(p-tolyl)ethan-1-one (1 equivalent) and a suitable amine source (e.g., ammonia or an ammonium salt, 1.1-1.5 equivalents) in an anhydrous solvent (e.g., toluene, methanol).
-
Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.
-
Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitor by TLC or GC).
-
-
Asymmetric Reduction:
-
In a separate flask, prepare the chiral catalyst by dissolving the metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a chiral phosphine ligand) in a degassed solvent.
-
Transfer the imine solution to a high-pressure reactor.
-
Add the prepared chiral catalyst solution to the reactor.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction at the desired temperature for the specified time.
-
-
Workup and Purification:
-
Carefully vent the reactor and quench the reaction.
-
Filter the reaction mixture to remove any solid catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Determination of Enantiomeric Excess:
-
Analyze the purified product by chiral HPLC or GC to determine the enantiomeric excess.
-
Protocol 2: Resolution of Racemic 1-Phenyl-2-(p-tolyl)ethylamine via Diastereomeric Salt Formation
This protocol describes a classical method for separating enantiomers by forming diastereomeric salts with a chiral resolving agent.[4]
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve the racemic 1-Phenyl-2-(p-tolyl)ethylamine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve a chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid, 0.5 equivalents) in the same solvent.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The less soluble diastereomeric salt will be enriched in one enantiomer of the amine.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH, K₂CO₃) to liberate the free amine.
-
Extract the free amine with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) and concentrate under reduced pressure.
-
-
Determination of Enantiomeric Excess:
-
Analyze the resolved amine by chiral HPLC or GC to determine its enantiomeric excess.
-
Data Presentation
Table 1: Effect of Chiral Catalyst on Enantiomeric Excess in Asymmetric Hydrogenation
| Entry | Catalyst (Metal/Ligand) | Solvent | Temperature (°C) | Pressure (bar) | ee (%) |
| 1 | Ru/BINAP | Methanol | 25 | 50 | 85 |
| 2 | Ir/f-spiroPhos | Toluene | 0 | 20 | 95 |
| 3 | Rh/DIPAMP | Dichloromethane | 25 | 30 | 78 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific reaction conditions and substrates.
Visualizations
Asymmetric Hydrogenation Workflow
Caption: Workflow for Asymmetric Hydrogenation.
Diastereomeric Salt Resolution Logic
Caption: Logic of Diastereomeric Salt Resolution.
References
-
ICJS. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. Retrieved from [Link]
-
PMC. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Retrieved from [Link]
-
RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Retrieved from [Link]
-
PMC. (2020). Amplification of enantiomeric excess by dynamic inversion of enantiomers in deracemization of Au38 clusters. Retrieved from [Link]
-
Journal of Chemical Education. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]
-
BORZUYA UNIVERSITY. (2017). Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Catalytic Asymmetric Hydrogenation of Imines with a Chiral Titanocene Catalyst: Kinetic and Mechanistic Investigations. Retrieved from [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
-
Impactfactor. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Retrieved from [Link]
-
Asymmetric-Synthesis. (n.d.). Retrieved from [Link]
-
Asymmetric reactions_synthesis. (n.d.). Retrieved from [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
CCS Chemistry. (n.d.). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. Retrieved from [Link]
-
ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Retrieved from [Link]
-
University of Liverpool. (2020). Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Retrieved from [Link]
-
Efficient Transportation. (n.d.). 1-PHENYL-2-(P-TOLYL)ETHYLAMINE 30339-30-1. Retrieved from [Link]
-
RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Retrieved from [Link]
-
PMC. (n.d.). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
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- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
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Technical Support Center: Recrystallization of 1-Phenyl-2-(p-tolyl)ethylamine Salts
Welcome to the technical support guide for the purification of 1-Phenyl-2-(p-tolyl)ethylamine (PTE) salts. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions encountered during the crystallization of this critical pharmaceutical intermediate.[1] As a chiral amine, achieving high purity is paramount for its successful application in asymmetric synthesis, particularly in the development of therapeutic agents.[1] This guide is structured to address practical challenges and explain the scientific principles behind each step, ensuring you can optimize your purification process with confidence.
Section 1: Core Principles of Amine Salt Crystallization
The free base of 1-Phenyl-2-(p-tolyl)ethylamine is often a liquid or oil, making direct crystallization for purification challenging.[1][2] Converting the amine to a salt is a fundamental strategy to induce crystallinity and facilitate purification.
-
Why Form a Salt? The conversion of the basic amine to a salt (e.g., hydrochloride or hydrobromide) introduces ionic character. This significantly increases the melting point and stabilizes the molecule into a more ordered, crystalline solid lattice. This solid form is far more amenable to purification by recrystallization than the liquid free base.
-
The Role of the Solvent: The ideal recrystallization solvent is the cornerstone of this technique. Its selection is governed by a simple principle: the compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures. This differential solubility is what allows the compound to dissolve when heated and then crystallize out of the solution upon cooling, leaving impurities behind in the "mother liquor."
-
Optical Resolution: For chiral molecules like PTE, recrystallization can be a powerful method for enantiomeric separation.[3] By forming a salt with a single enantiomer of a chiral acid (a resolving agent), two diastereomeric salts are produced.[4] These diastereomers have different physical properties, including solubility, which allows one to be selectively crystallized.[4]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of PTE salts in a direct question-and-answer format.
Q: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for nucleation and crystal growth to occur. This is a common problem, especially for salts that may not have a high melting point.
-
Causality: The primary cause is often a solvent system in which the compound's solubility changes too drastically with temperature, or the cooling rate is too fast. The separated oil is simply the molten, impure solute.
-
Immediate Corrective Actions:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (1-5% of the total volume) of the "good" or more polar solvent to increase the overall solvency of the system.[5]
-
Ensure the solution is fully homogenous, then allow it to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.
-
-
Long-Term Strategy: Re-evaluate your solvent system. A mixture of solvents, such as ethanol/water or acetone/hexane, often provides finer control over solubility. The goal is to find a system where the compound is less soluble when hot, requiring more solvent, which in turn prevents it from crashing out as an oil upon cooling.
Q: Crystals formed almost instantly upon cooling, but my product's purity is still low. What should I do?
A: Rapid crystallization, or "crashing out," is detrimental to purification because impurities get trapped (occluded) within the rapidly forming crystal lattice.[5]
-
Causality: This is typically caused by using the absolute minimum amount of a highly effective solvent or by shock-cooling the solution (e.g., placing it directly in an ice bath).
-
Protocol Adjustment:
-
Re-dissolve the crystals by heating.
-
Add an additional 5-10% of hot solvent to the solution. This will keep the compound dissolved for a longer period during cooling, allowing for slower, more selective crystal growth.[5]
-
Allow the flask to cool slowly on the benchtop to room temperature before moving it to a colder environment like a refrigerator or ice bath.[6] Slow cooling is critical for forming large, pure crystals.[6]
-
Q: No crystals are forming, even after the solution has cooled completely. What are my next steps?
A: The failure to crystallize usually indicates one of two scenarios: either the solution is not supersaturated (too much solvent was used), or it is supersaturated but requires an energy input for nucleation to begin.
-
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask below the solvent line with a glass rod.[6] The microscopic scratches provide a surface for crystals to begin forming.
-
Seeding: If you have a small amount of pure product, add a single, tiny crystal (a "seed crystal") to the solution.[2] This provides a template for crystal growth.
-
Reduce Solvent Volume: If nucleation techniques fail, you likely have too much solvent. Gently heat the solution and boil off a portion of the solvent (10-20%) to increase the solute concentration.[5] Then, allow it to cool again.
-
Add an Anti-Solvent: If using a solvent mixture, you can slowly add a solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes faintly cloudy (the saturation point). Then, heat slightly to clarify and cool slowly.
-
Q: My final yield is very low. How can I improve it?
A: Low yield is a common trade-off for high purity. However, significant losses can often be mitigated.
-
Potential Causes & Solutions:
-
Excess Solvent: Using too much solvent is the most common cause. While ensuring slow crystallization is important, excess solvent will keep a significant portion of your product dissolved even at low temperatures.[5] Use only the minimum amount of hot solvent required to fully dissolve the solid, plus a small additional amount (2-5%) to prevent premature crystallization.
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Cooling: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature to maximize the amount of product that crystallizes out.
-
Mother Liquor Recovery: The solution left after filtration (the mother liquor) still contains dissolved product. You can often recover a "second crop" of crystals by boiling off some of the solvent and re-cooling. Be aware that this second crop will likely be less pure than the first.
-
Section 3: Standard Operating Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General Recrystallization of Pre-Formed 1-Phenyl-2-(p-tolyl)ethylamine HCl
This protocol assumes you are starting with the isolated, crude hydrochloride salt.
-
Solvent Selection: Choose an appropriate solvent or solvent system. Alcohols like ethanol or isopropanol are often good starting points for amine hydrochlorides.
-
Dissolution: Place the crude PTE HCl salt in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent portion-wise while heating the flask with stirring (e.g., on a hot plate) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place the receiving flask on the hotplate to keep it warm and prevent premature crystallization in the funnel.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. The solution should be left undisturbed during this period.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: In Situ Salt Formation and Recrystallization from PTE Free Base
This method is useful when starting with the purified free amine.
-
Dissolution: Dissolve the 1-Phenyl-2-(p-tolyl)ethylamine free base in a suitable non-protic solvent (e.g., diethyl ether, ethyl acetate, or toluene).
-
Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise. The hydrochloride salt will precipitate out of the solution.
-
Initial Isolation: Collect the precipitated crude salt by vacuum filtration.
-
Recrystallization: Proceed with the recrystallization of the collected crude salt as described in Protocol 1 .
Section 4: Data & Visualizations
Table 1: Solvent Selection Guide for Amine Salt Recrystallization
This table provides general guidance. Experimental verification is essential.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Isopropanol | Polar Protic | 82.6 | Good general-purpose solvent for amine salts. Often provides a good solubility differential. |
| Ethanol | Polar Protic | 78.4 | Similar to isopropanol, but its higher polarity may make some salts too soluble even when cold. |
| Acetonitrile | Polar Aprotic | 81.6 | Can be effective for amine hydrochlorides.[7] |
| Water | Very Polar Protic | 100 | Generally, amine salts are too soluble in water for it to be used alone, but it is excellent as a co-solvent (anti-solvent) with alcohols.[2] |
| Acetone/Hexane | Mixed | 56 / 69 | A common mixed-solvent system. Dissolve in hot acetone, then add hexane as the anti-solvent until cloudy. |
| Ethanol/Water | Mixed | Variable | A powerful system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes turbid. |
Diagrams
Caption: A standard workflow for the purification of PTE salts via recrystallization.
Caption: A decision tree for troubleshooting common recrystallization problems.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the difference between recrystallization and precipitation?
-
A: Recrystallization is a slow, selective process where molecules gradually arrange themselves into a crystal lattice, excluding impurities. Precipitation is a rapid, non-selective process of a solid falling out of solution, which tends to trap impurities. The goal of this guide is to ensure you are performing a recrystallization, not a precipitation.
-
-
Q: How critical is the cooling rate?
-
A: It is one of the most critical parameters. Slower cooling rates lead to larger, purer crystals because the molecules have more time to orient correctly in the crystal lattice, effectively excluding mismatched impurity molecules.
-
-
Q: Can I reuse the mother liquor?
-
A: Yes, the mother liquor contains dissolved product and is enriched with the soluble impurities. You can concentrate it to obtain a second, less pure crop of crystals. It is generally not advisable to combine the first and second crops without analyzing the purity of the second crop.
-
-
Q: How does the choice of acid (e.g., HCl vs. HBr) for the salt affect crystallization?
-
A: The counter-ion (Cl⁻ vs. Br⁻) can significantly affect the crystal lattice energy, melting point, and solubility of the salt.[7] Sometimes, switching from a hydrochloride to a hydrobromide salt (or vice-versa) can solve persistent crystallization problems like oiling out or poor crystal formation.[2]
-
References
- Google Patents. (n.d.). JP2949930B2 - Method for purifying optically active 1-phenyl-2-(p-tolyl) ethylamine.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Zaworotko, M. J., et al. (2003). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]
-
Seidel-Morgenstern, A., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
Lorenz, H. (2021). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]
- Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. JP2949930B2 - Method for purifying optically active 1-phenyl-2- (p-tolyl) ethylamine - Google Patents [patents.google.com]
- 3. repo.bibliothek.uni-halle.de [repo.bibliothek.uni-halle.de]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the scale-up of 1-Phenyl-2-(p-tolyl)ethylamine production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1-Phenyl-2-(p-tolyl)ethylamine (CAS RN: 30275-30-0). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable pharmaceutical intermediate.[1][2] We will delve into the causality behind experimental choices, providing field-proven insights to ensure the successful and efficient execution of your synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, which is most commonly achieved via the reductive amination of 1-phenyl-2-(p-tolyl)ethanone. The core reaction involves the formation of an imine intermediate from the ketone and an ammonia source, followed by its reduction to the target primary amine.[3]
Workflow: Synthesis of 1-Phenyl-2-(p-tolyl)ethylamine
Caption: General workflow for the synthesis of 1-Phenyl-2-(p-tolyl)ethylamine.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yield in a reductive amination process typically points to one of two stages: incomplete imine formation or inefficient reduction.
-
Potential Cause 1: Inefficient Imine Formation. The equilibrium between the ketone/amine and the imine/water must be shifted towards the imine for the reaction to proceed efficiently.[3]
-
Solution:
-
pH Control: Imine formation is catalyzed by weak acid. The optimal pH is typically between 4 and 6. If the medium is too acidic, the amine starting material will be protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated. Using a buffer like ammonium acetate can serve as both the amine source and the catalyst.
-
Water Removal: The formation of the imine releases water. On a lab scale, adding a dehydrating agent like molecular sieves or, during scale-up, using a Dean-Stark apparatus with a solvent like toluene can drive the equilibrium forward.
-
-
-
Potential Cause 2: Poor Reduction of the Imine. The choice and handling of the reducing agent are critical.
-
Solution:
-
Select the Right Reagent: For a one-pot reaction where the reducing agent is present during imine formation, a selective reagent that reduces the imine much faster than the ketone is essential. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices.[3][4] NaBH(OAc)₃ is often preferred as it avoids the use of cyanide and is highly selective.[5]
-
Staged Addition: If using a less selective but more potent reducing agent like sodium borohydride (NaBH₄), it should only be added after confirming that imine formation is complete (e.g., via TLC or GC analysis). Adding it too early will simply reduce your starting ketone to an alcohol byproduct.[5]
-
Reagent Quality: Ensure your borohydride reagent is fresh and has been stored under anhydrous conditions. These reagents can decompose with moisture, losing their activity.
-
-
Q2: I'm observing significant side products in my crude reaction mixture. How can I identify and minimize them?
A: The most common side products are the corresponding alcohol from ketone reduction and potential secondary amines from over-alkylation.
-
Potential Cause 1: Formation of 1-Phenyl-2-(p-tolyl)ethanol. This occurs when the reducing agent attacks the starting ketone.
-
Solution: As mentioned above, this is a problem of selectivity. Use an imine-selective reducing agent like NaBH(OAc)₃ or NaBH₃CN for a one-pot procedure.[3] These reagents are less reactive towards ketones, especially at the slightly acidic pH required for imine formation.
-
-
Potential Cause 2: Formation of the Secondary Amine. The primary amine product is nucleophilic and can react with another molecule of the imine intermediate, leading to a secondary amine after reduction.
-
Solution: This can be suppressed by using a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). Le Châtelier's principle dictates that this will favor the reaction of the ketone with ammonia over the reaction with the product amine.
-
-
Potential Cause 3: Aldol Condensation. Ketones with α-hydrogens can undergo self-condensation under either acidic or basic conditions, leading to complex impurities.
-
Solution: Maintain strict control over pH and temperature. Avoid strongly acidic or basic conditions and do not use excessive heat during the imine formation step.
-
| Troubleshooting Summary Table | ||
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete imine formation | Adjust pH to 4-6; add a dehydrating agent. |
| Inefficient reduction | Use a fresh, selective reducing agent (e.g., NaBH(OAc)₃).[5] | |
| Side Product: Alcohol | Reduction of starting ketone | Use an imine-selective reducing agent or add NaBH₄ after imine formation is complete.[3] |
| Side Product: Secondary Amine | Product amine reacts with imine | Use a large excess of the ammonia source. |
| Purification Difficulty | Product is a non-crystalline oil | Convert the amine to a crystalline hydrochloride salt for purification.[6] |
| Emulsion during Workup | Similar densities of aqueous/organic layers | Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
A: The synthesis proceeds via a two-stage mechanism known as reductive amination.[3][7]
-
Imine Formation: The nitrogen of the amine (ammonia in this case) acts as a nucleophile, attacking the electrophilic carbon of the ketone's carbonyl group. This forms an unstable hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Elimination of water yields a protonated imine, also known as an iminium ion, which is the key electrophile for the reduction step.
-
Reduction: A hydride reagent (e.g., from a borohydride source) delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and forming the final amine product.
Mechanism: Reductive Amination
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Stability of 1-Phenyl-2-(p-tolyl)ethylamine Under Reaction Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Phenyl-2-(p-tolyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral amine intermediate in their synthetic workflows. As a valued building block in the synthesis of pharmaceuticals, particularly antidepressants and other bioactive molecules, its stability is paramount to achieving reproducible and high-yield results.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate common stability challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during storage or experimentation, providing causal explanations and actionable solutions.
Q1: My reaction yield is low, and I suspect my 1-Phenyl-2-(p-tolyl)ethylamine has degraded. How can I identify potential degradation products?
A: Low yields are a primary indicator of starting material degradation. For benzylamines like 1-Phenyl-2-(p-tolyl)ethylamine, the most common degradation pathway, especially with exposure to air (oxygen), is oxidation.
Causality & Identification: The primary degradation route involves the oxidation of the amine to an imine, which can subsequently hydrolyze to an aldehyde and a lower-order amine if water is present.[2][3][4]
-
Primary Degradation Product (Imine): The initial oxidation product is N-(phenyl(p-tolyl)methylene)-1-phenyl-2-(p-tolyl)ethanamine, formed from the self-coupling of two amine molecules. This is often a reversible process but can lead to further, irreversible degradation.
-
Secondary Degradation Products (Aldehyde/Ammonia): The intermediate imine can hydrolyze to form benzaldehyde and p-tolualdehyde, along with the release of ammonia.[3]
Troubleshooting Steps:
-
TLC Analysis: Spot your stored amine against a fresh or newly purified sample on a TLC plate. The appearance of new, less polar spots can indicate the formation of imines. More polar baseline spots could suggest aldehyde impurities.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of your amine. Look for the appearance of characteristic signals for an imine (C=N-H) or, more likely, aldehyde protons (~9.5-10.5 ppm).
-
GC-MS Analysis: This is the most definitive method. A GC-MS analysis of your sample can separate and identify the molecular weights of the parent amine, the corresponding imine, and any aldehyde byproducts.
Q2: I'm observing a color change in my amine upon storage (e.g., from colorless to yellow/red). What does this indicate and is the material still usable?
A: A color change from colorless to a yellow, red, or green hue is a common visual indicator of degradation.[1][5] While minor discoloration may not significantly impact all reactions, it signals the onset of oxidation and the presence of impurities.
Causality & Impact: The color arises from the formation of oxidized species and conjugated imine systems, which absorb light in the visible spectrum. The material's purity is compromised, and its effective molarity is reduced.
Recommendations:
-
For High-Stakes Reactions (e.g., GMP synthesis, catalyst screening): Do not use the discolored amine. The impurities can interfere with catalysts, lead to side reactions, and make purification difficult. Purify the amine before use (see Protocol 2).
-
For General Synthetic Use: If the discoloration is minor, you may be able to proceed, but be prepared for potentially lower yields and the need for more rigorous purification of your final product. It is highly recommended to perform a purity check (TLC, GC) before use.
Q3: My reaction is sluggish or incomplete. Could the basicity of the amine be affected by degradation or impurities?
A: Yes, the effective basicity of your amine solution can be compromised by degradation and atmospheric contaminants.
Causality & Impact:
-
Reaction with Atmospheric CO₂: Primary amines readily react with carbon dioxide from the air to form carbamate salts. This reaction consumes the free amine, reducing its availability to participate in your desired reaction as a nucleophile or base.
-
Formation of Non-Basic Impurities: Degradation products like imines and aldehydes are not basic and do not contribute to the reaction, effectively lowering the concentration of the active amine.[6]
Troubleshooting Steps:
-
Use an Inert Atmosphere: Always handle the amine under an inert atmosphere of nitrogen or argon to prevent reaction with CO₂ (see Protocol 1).
-
Purge Solvents: Use solvents that have been purged with an inert gas to remove dissolved CO₂ and oxygen.
-
Re-Purify the Amine: If CO₂ contamination is suspected, the amine can be purified by distillation or by converting it to its HCl salt and then regenerating the free base (see Protocol 2).
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and properties of 1-Phenyl-2-(p-tolyl)ethylamine.
Q4: What are the optimal storage conditions for 1-Phenyl-2-(p-tolyl)ethylamine to ensure long-term stability?
A: Based on its sensitivity to air and light, the optimal storage conditions are crucial for maintaining its purity.[7]
-
Atmosphere: Store under a positive pressure of an inert gas (Nitrogen or Argon).
-
Temperature: Store in a cool, dark place. Refrigeration (<15°C) is recommended.[7]
-
Container: Use an amber glass bottle with a tight-fitting septum cap to protect from light and air ingress.
Q5: How does exposure to air and moisture affect the stability of this amine?
A: Air and moisture are the primary drivers of degradation.
-
Air (Oxygen): As a benzylamine, it is susceptible to oxidation, particularly at the benzylic position, leading to imine formation.[8][9]
-
Moisture (Water): While the amine itself is stable to water, the presence of moisture can facilitate the hydrolysis of intermediate imines formed during oxidation, leading to aldehydes.[2][4] Moisture can also contribute to the clumping of any formed carbamate salts.
Q6: Are there specific solvents that can promote or inhibit the degradation of 1-Phenyl-2-(p-tolyl)ethylamine?
A: Solvent choice can influence stability.
-
Recommended Solvents: Aprotic, non-polar solvents like toluene or hexane are generally good choices for storage in solution, provided they are rigorously deoxygenated.
-
Solvents to Use with Caution: Protic solvents can participate in hydrogen bonding and may affect reaction equilibria.[10] Chlorinated solvents should be used with care as they can contain acidic impurities (HCl) that will react with the amine.
Q7: What is the best way to handle and dispense the amine to minimize degradation during an experiment?
A: Proper handling technique is critical. Always use an inert atmosphere.
-
Establish a positive pressure of nitrogen or argon in the storage bottle.
-
Use a clean, dry syringe or cannula to withdraw the required amount of the liquid amine.
-
Dispense the amine directly into the reaction vessel, which should also be under an inert atmosphere. This minimizes exposure to air and moisture at every step.
Q8: Can I convert the amine to a salt for better stability? If so, how do I regenerate the free base for my reaction?
A: Yes, converting the amine to its hydrochloride (HCl) or hydrobromide (HBr) salt is an excellent strategy for long-term storage and purification.[11][12] Salts are crystalline solids that are much less susceptible to atmospheric oxidation and reaction with CO₂. The free base can be easily regenerated before use. See Protocol 2 for a detailed procedure.
Section 3: Protocols and Methodologies
Protocol 1: Inert Atmosphere Technique for Handling Air-Sensitive Amines
This protocol describes the standard procedure for handling air-sensitive reagents like 1-Phenyl-2-(p-tolyl)ethylamine using a Schlenk line or a nitrogen/argon balloon setup.
Materials:
-
Schlenk flask or round-bottom flask with a rubber septum
-
Nitrogen or Argon gas source with a bubbler
-
Syringes and needles (oven-dried)
-
Cannula (double-tipped needle)
Procedure:
-
Flask Preparation: Oven-dry the reaction flask and allow it to cool to room temperature under a stream of inert gas.
-
Purge Cycle: Connect the flask to a Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all atmospheric gases are removed.
-
Reagent Transfer:
-
Puncture the septum of the amine storage bottle with a needle connected to the inert gas source to maintain positive pressure.
-
Using a separate, dry syringe, puncture the septum and withdraw the desired volume of the amine.
-
Carefully transfer the amine by injecting it through the septum of the prepared reaction flask.
-
-
Maintain Atmosphere: Ensure a gentle positive pressure of inert gas is maintained throughout the experiment.
Protocol 2: Purification of 1-Phenyl-2-(p-tolyl)ethylamine via Salt Formation and Regeneration
This protocol is useful for purifying a discolored or potentially degraded sample of the amine.[12]
Materials:
-
Discolored 1-Phenyl-2-(p-tolyl)ethylamine
-
Diethyl ether or Toluene
-
Concentrated HCl or HBr solution (or HCl gas)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, and flasks
Procedure:
-
Salt Formation:
-
Dissolve the crude amine in a suitable solvent like diethyl ether or toluene (approx. 10 mL per 1 g of amine).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl or HBr dropwise with stirring. A white precipitate (the amine salt) will form. Continue addition until no more precipitate is observed.
-
-
Isolate the Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove non-basic, colored impurities.
-
Dry the salt under vacuum. The salt can now be stored for long periods.
-
-
Regenerate the Free Base:
-
Dissolve the purified amine salt in water.
-
Transfer the aqueous solution to a separatory funnel and add an organic solvent like diethyl ether or toluene.
-
Slowly add 10% NaOH solution while shaking, until the aqueous layer is basic (test with pH paper, pH > 12).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified, colorless amine.
-
Section 4: Data Summaries
Table 1: Physical and Chemical Properties of (S)-1-Phenyl-2-(p-tolyl)ethylamine
| Property | Value | Source(s) |
| CAS Number | 30339-30-1 | [1][5] |
| Molecular Formula | C₁₅H₁₇N | [1][5] |
| Molecular Weight | 211.31 g/mol | [1] |
| Appearance | Colorless to red/green clear liquid | [1][5] |
| Boiling Point | ~318 °C (Predicted) | [5][13] |
| Density | ~1.02 - 1.038 g/mL | [1][13] |
| pKa (of conjugate acid) | ~8.89 (Predicted) | [5][13] |
| Storage Conditions | Store at room temp (<15°C recommended), under inert gas, protected from light | [1][7] |
Table 2: Common Incompatible Reagents and Conditions
| Incompatible Class | Examples | Reason for Incompatibility |
| Strong Acids | HCl, H₂SO₄, Lewis Acids | Violent acid-base reaction, salt formation.[14] |
| Strong Oxidizing Agents | Peroxides, KMnO₄, CrO₃ | Can lead to uncontrolled oxidation of the amine or aromatic rings.[11] |
| Acid Anhydrides & Acyl Halides | Acetic anhydride, Acryloyl chloride | Reacts exothermically to form amides. Acryloyl chloride can lead to side reactions.[15][16] |
| Aldehydes & Ketones | Benzaldehyde, Acetone | Can form imines (Schiff bases).[11] |
| Atmospheric Gases | Oxygen (O₂), Carbon Dioxide (CO₂) | Leads to oxidative degradation and carbamate formation, respectively.[14] |
Section 5: Visual Guides
Diagram 1: Troubleshooting Workflow for Suspected Amine Degradation
Caption: The primary oxidative degradation pathway for benzylamines, proceeding through an imine intermediate to yield an aldehyde and ammonia.
References
-
Lin, C.-H., Chen, W.-H., & Mitch, W. A. (2024). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
LookChem. (n.d.). (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE 30339-30-1. Retrieved from [Link]
-
Walters, M. J., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2017). How is the stability of primary amine in the side chain of polymer? Retrieved from [Link]
- Google Patents. (n.d.). CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation.
- Google Patents. (n.d.). JP2949930B2 - Method for purifying optically active 1-phenyl-2-(p-tolyl) ethylamine.
-
Chemistry Stack Exchange. (2021). Comparing acidic strengths between benzylammonium ion and phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic degradation pathway of benzylamine as described in literature.... Retrieved from [Link]
-
Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Sharma, V., et al. (2026). Imine Synthesis by Benzylamine Self-Coupling Catalyzed by Cerium-Doped MnO2 under Mild Conditions. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
-
Trollebø, M. A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega. Retrieved from [Link]
-
Evans, M. (2024). Synthesis and Reactions of Amines. YouTube. Retrieved from [Link]
-
Orsy, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of benzylamines during chlorination and chloramination | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Direct Conversion of Benzylamines to Imines via Atmospheric Oxidation in the Presence of VO(Hhpic)2 Catalyst | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzylation of Imines with Activated Boronate Nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Retrieved from [Link]
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Technical Support Center: Optimizing Stereoselectivity in 1-Phenyl-2-(p-tolyl)ethylamine Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the nuanced challenge of controlling stereoselectivity in reactions involving the chiral building block, 1-Phenyl-2-(p-tolyl)ethylamine. This molecule is a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals, where precise control of stereochemistry is not just a measure of elegance, but a necessity for efficacy and safety.[1]
This guide is structured to move from foundational principles to actionable troubleshooting. We will explore why solvents exert such profound control over stereochemical outcomes and provide you with the protocols and logical frameworks to diagnose and solve common issues encountered in the lab.
Section 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses the core principles governing the solvent's role in stereoselective synthesis.
Q1: What is stereoselectivity, and why is it the primary focus for this class of reactions?
A stereoselective reaction is one that favors the formation of one stereoisomer over another from a single reactant.[2] When a new chiral center is formed in a molecule that already contains one, such as 1-Phenyl-2-(p-tolyl)ethylamine, the two possible products are diastereomers. These are stereoisomers that are not mirror images and have different physical and chemical properties.[3]
-
Diastereoselectivity: The preference for the formation of one diastereomer over another. This is the most common challenge in reactions with chiral starting materials.
-
Enantioselectivity: The preference for forming one enantiomer over its mirror image. This is relevant when creating the first stereocenter from a prochiral substrate.
Controlling diastereoselectivity is critical because different diastereomers can have vastly different biological activities or pharmacological profiles. Achieving a high diastereomeric excess (d.e.) simplifies purification and ensures the desired therapeutic effect.
Q2: How does a solvent, which doesn't appear in the reaction equation, exert such powerful control over the product's stereochemistry?
The solvent is far more than an inert medium; it is an active participant in the reaction at a molecular level. Its influence is primarily exerted by differentially stabilizing the transition states leading to the different diastereomeric products.[4][5]
Imagine two pathways, one leading to Diastereomer A and the other to Diastereomer B. Each pathway proceeds through a unique transition state (TS-A and TS-B). The stereochemical outcome is determined by the energy difference (ΔΔG‡) between these two transition states. A solvent can:
-
Stabilize Charged Intermediates or Polar Transition States: Polar solvents are effective at solvating charged species. If one transition state has more charge separation than the other, a polar solvent will stabilize it more, lowering its energy and accelerating the pathway to that specific diastereomer.[6]
-
Form Specific Interactions (e.g., Hydrogen Bonds): Protic solvents (like alcohols) can act as hydrogen bond donors, while many polar aprotic solvents (like DMSO or DMF) are excellent hydrogen bond acceptors. These specific interactions can "lock" a reactant or transition state into a particular conformation, favoring attack from one face over the other.[5][7]
-
Organize into "Solute-Solvent Clusters": Reactants and catalysts in solution are not isolated but exist within a shell of ordered solvent molecules. The structure of this cluster can dictate the trajectory of reacting partners, and different solvents will form different clusters, thereby influencing stereoselectivity.[4][8]
Q3: What are the most critical solvent properties to consider when optimizing my reaction?
When selecting or troubleshooting a solvent system, you should analyze its properties through several lenses:
-
Polarity (Dielectric Constant, ε): This reflects the solvent's ability to separate charge. High-polarity solvents are generally better at solvating polar transition states. However, extremely high polarity doesn't always lead to better selectivity and can sometimes have the opposite effect.[6]
-
Protic vs. Aprotic Nature: This is arguably one of the most critical factors.
-
Protic Solvents (e.g., methanol, water, isopropanol) have acidic protons and can donate hydrogen bonds. They can solvate both cations and anions effectively.
-
Aprotic Solvents (e.g., THF, DCM, toluene, acetonitrile) lack acidic protons and cannot donate hydrogen bonds, though some can act as H-bond acceptors.
-
-
Coordinating Ability: Some solvents, particularly ethers (like THF) and nitriles (like acetonitrile), can act as Lewis bases and coordinate to metal catalysts or Lewis acidic reagents. This can either be beneficial, by modifying the catalyst's steric or electronic properties, or detrimental, by inhibiting substrate binding.[9]
Section 2: Troubleshooting Guide
This section is designed in a "Problem → Possible Cause → Recommended Action" format to directly address experimental failures.
Issue 1: Low or Inconsistent Diastereomeric Excess (d.e.)
You've run your reaction, and the analysis (e.g., by ¹H NMR or chiral HPLC) shows a nearly 1:1 mixture of diastereomers, or the selectivity is much lower than reported in the literature.
-
Possible Cause A: Suboptimal Solvent Polarity
-
Causality: The energy difference between the two competing diastereomeric transition states in your chosen solvent is negligible. It's possible the solvent is either over-stabilizing the undesired transition state or providing no preferential stabilization at all.
-
Recommended Action: Conduct a systematic solvent screen. Choose a range of solvents with varying dielectric constants but similar character (e.g., screen several polar aprotic solvents). This will isolate the effect of polarity. (See Protocol 1 and Table 1) .
-
-
Possible Cause B: Uncontrolled Hydrogen Bonding from Protic Solvents or Water Contamination
-
Causality: The amine group of your reactant and potentially other functional groups are excellent hydrogen bond donors and acceptors. The presence of protic species, especially water, can create alternative, non-selective reaction pathways by forming H-bonds that disrupt the required orientation of the reactants in the transition state.[7]
-
Recommended Action:
-
Switch to a Dry Aprotic Solvent: If you are using a protic solvent, switch to a polar aprotic alternative like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. If necessary, dry the solvent over molecular sieves prior to use. Confirm water content is minimal (<50 ppm) via Karl Fischer titration for sensitive reactions.
-
-
-
Possible Cause C: Reaction Temperature is Too High
-
Causality: Stereoselectivity is governed by the difference in the free energy of activation (ΔΔG‡) between the two pathways. This difference is often small (a few kcal/mol). According to the Eyring equation, higher temperatures provide more thermal energy (kT), which can allow the reaction to more easily overcome the higher-energy barrier, leading to a loss of selectivity.
-
Recommended Action: Lower the reaction temperature. Many highly selective reactions are run at 0 °C, -20 °C, or even -78 °C (dry ice/acetone bath). A lower temperature will amplify the impact of the small energy difference between the transition states, favoring the lower-energy pathway more significantly.
-
Issue 2: High Stereoselectivity but Poor Reaction Rate or Yield
You've found a solvent that gives excellent d.e., but the reaction stalls, is sluggish, or results in a low yield of the desired product.
-
Possible Cause A: Poor Solubility of Reagents or Catalyst
-
Causality: The solvent that provides the ideal electronic environment for selectivity (e.g., a non-polar solvent like hexane or toluene) may not be able to dissolve one or more of your starting materials or the catalyst, leading to a heterogeneous mixture and slow reaction kinetics.
-
Recommended Action:
-
Introduce a Co-Solvent: Start with your highly selective solvent and add a small amount of a co-solvent in which the reagents are more soluble (e.g., add 5-10% THF to a toluene reaction).
-
Systematically Evaluate Co-Solvent Effects: Run a series of small-scale reactions with varying percentages of the co-solvent (e.g., 9:1, 4:1, 1:1 ratios) and analyze the d.e. for each. This will help you find a balance between solubility and selectivity.
-
-
-
Possible Cause B: Inhibitory Solvent-Catalyst Coordination
-
Causality: If your reaction uses a Lewis acidic catalyst (e.g., based on Ti, Sc, Rh), a coordinating solvent like THF or MeCN might be binding to the metal center more strongly than your substrate.[9] This effectively poisons the catalyst and shuts down the reaction.
-
Recommended Action: Switch to a non-coordinating solvent with a similar dielectric constant. For example, if THF (ε = 7.6) is inhibitory, consider trying Dichloromethane (DCM, ε = 9.1) or Diethyl Ether (ε = 4.3) as alternatives.
-
Section 3: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening for Optimizing Diastereoselectivity
This protocol is designed to isolate the effect of the solvent on the stereochemical outcome of your reaction.
Objective: To identify the optimal solvent for maximizing the diastereomeric excess (d.e.).
Procedure:
-
Preparation: Set up a series of identical reaction vials. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Stock Solution: If possible, prepare a stock solution of the limiting reagent and any catalysts in a volatile, inert solvent (like DCM). This ensures precise and identical dispensing of reagents. If a stock solution is not feasible, ensure each reagent is weighed out with high precision.
-
Solvent Addition: To each vial, add an identical volume of a different anhydrous solvent to be tested. A good starting list includes:
-
Non-Polar: Toluene, Hexane
-
Ethereal (Polar Aprotic): THF, Diethyl Ether, 1,4-Dioxane
-
Halogenated (Polar Aprotic): DCM, Chloroform
-
Highly Polar Aprotic: Acetonitrile (MeCN), DMF
-
Protic (for comparison): Isopropanol (IPA), Methanol (MeOH)
-
-
Temperature Control: Place all vials in a cooling bath set to the desired reaction temperature (e.g., 0 °C). Allow them to equilibrate for 10-15 minutes.
-
Reaction Initiation: Add the starting materials (1-Phenyl-2-(p-tolyl)ethylamine and the corresponding electrophile/reaction partner) to each vial in a consistent and rapid sequence. If using a stock solution, add an identical aliquot to each vial.
-
Monitoring: Stir all reactions for the same amount of time. Monitor progress by TLC or a similar technique if possible.
-
Quenching & Workup: Once the reaction is complete (or after a fixed time), quench all reactions simultaneously and perform an identical aqueous workup and extraction procedure for each.
-
Analysis: Remove the solvent in vacuo and analyze the crude product from each reaction vial by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.
Protocol 2: General Workflow for Analysis of Diastereomeric Ratio by HPLC
Objective: To quantify the d.e. of the reaction product.
Procedure:
-
Column Selection: Diastereomers can often be separated on standard normal-phase (e.g., silica, diol) or reverse-phase (e.g., C18) columns. If they co-elute, a chiral stationary phase (e.g., Chiralcel OD, Chiralpak AD) will be necessary.
-
Mobile Phase Screening:
-
Normal Phase: Start with a Hexane/Isopropanol mobile phase (e.g., 90:10). Adjust the ratio to improve separation. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds like amines) can sharpen peaks.
-
Reverse Phase: Start with a Water/Acetonitrile or Water/Methanol mobile phase with 0.1% formic acid or TFA. Run a gradient to determine the approximate elution time, then switch to an isocratic method for quantification.
-
-
Detection: Use a UV detector set to a wavelength where your product has strong absorbance (e.g., 254 nm, based on the aromatic rings).
-
Integration: Integrate the peak areas for the two diastereomers. The diastereomeric excess is calculated as: d.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Section 4: Data Interpretation & Visualizations
Table 1: Example Data from a Solvent Screen
This table illustrates how results from a solvent screen (Protocol 1) might be presented. The data is hypothetical but based on established chemical principles.
| Entry | Solvent | Dielectric Constant (ε) | Type | d.e. (%) | Observations |
| 1 | Toluene | 2.4 | Non-polar Aprotic | 75:25 | Good selectivity, reaction slightly slow. |
| 2 | Diethyl Ether | 4.3 | Polar Aprotic | 85:15 | Increased polarity improves d.e. |
| 3 | THF | 7.6 | Polar Aprotic, Coordinating | 92:8 | Excellent selectivity, good reaction rate. |
| 4 | DCM | 9.1 | Polar Aprotic | 95:5 | Optimal Result. High polarity and non-coordinating nature favors the desired transition state. |
| 5 | Acetonitrile | 37.5 | Highly Polar Aprotic | 80:20 | Very high polarity begins to lower selectivity, possibly by solvating all transition states too effectively. |
| 6 | Isopropanol | 19.9 | Polar Protic | 30:70 | Reversal of Selectivity. Hydrogen bonding drastically alters the transition state geometry, favoring the opposite diastereomer. |
Diagrams for Conceptual Understanding
Caption: Troubleshooting decision tree for low diastereoselectivity.
Caption: How solvent type alters transition state energies.
Section 5: References
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]
-
Key Concepts in Stereoselective Synthesis. ETH Zurich. Available at: [Link]
-
Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry. Available at: [Link]
-
Laurdan solvatochromism: Influence of solvent polarity and hydrogen bonds. ResearchGate. Available at: [Link]
-
Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. ResearchGate. Available at: [Link]
-
Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. National Institutes of Health. Available at: [Link]
-
stereoselectivity of the biginelli reaction catalyzed by chiral primary amine: a computational study. J-STAGE. Available at: [Link]
-
Diastereoselectivity. Science Trove. Available at: [Link]
-
8.4. Stereoselectivity – Introduction to Organic Chemistry. Saskatchewan Open Educational Resources. Available at: [Link]
-
Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. U.S. Department of Energy, Office of Scientific and Technical Information. Available at: [Link]
-
Solvent effects on stereoselectivity: More than just an environment. ResearchGate. Available at: [Link]
-
Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. ACS Publications. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 8.4. Stereoselectivity – Introduction to Organic Chemistry [saskoer.ca]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. osti.gov [osti.gov]
- 6. Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-Phenyl-2-(p-tolyl)ethylamine
This guide provides a comprehensive comparison of validated analytical methods for the quantitative and qualitative analysis of 1-Phenyl-2-(p-tolyl)ethylamine. As a critical chiral intermediate in the synthesis of various pharmaceuticals, particularly antidepressants, ensuring the purity and identity of this compound is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies and the critical thinking behind experimental design for method validation.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2] The objective is to demonstrate that the method is suitable for its intended purpose.[2][3] This guide will focus on three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) for chiral separation and purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.
The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[2][4][5]
The Criticality of Method Validation for Chiral Intermediates
Comparative Overview of Analytical Techniques
The selection of an analytical technique is driven by the specific question being asked. For 1-Phenyl-2-(p-tolyl)ethylamine, a multi-faceted approach is often necessary.
| Parameter | Chiral HPLC-UV | GC-MS | ¹H NMR Spectroscopy |
| Primary Application | Enantiomeric purity, Assay | Identification, Impurity profiling | Structural elucidation, Purity |
| Specificity | High (with chiral column) | Very High (Mass Spectrum) | High (Chemical shifts, coupling) |
| Quantitation | Excellent | Good | Good (with internal standard) |
| Sensitivity | Moderate to High | Very High | Low |
| Sample Throughput | High | Moderate | Low |
| Destructive | No | Yes | No |
Chiral High-Performance Liquid Chromatography (HPLC-UV)
Chiral HPLC is the gold standard for the separation and quantification of enantiomers.[6] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Causality in Experimental Design:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[7] The choice of a specific CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is based on its known ability to form transient diastereomeric complexes with the analyte enantiomers, leading to separation.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is commonly used with polysaccharide-based CSPs.[7] The ratio of these solvents is optimized to achieve baseline separation with reasonable analysis time.
-
Detection: UV detection is suitable for 1-Phenyl-2-(p-tolyl)ethylamine due to the presence of aromatic rings which absorb UV light. The detection wavelength is chosen at the absorbance maximum of the analyte to ensure high sensitivity.
Experimental Workflow for Chiral HPLC Validation
Caption: Workflow for Chiral HPLC Method Validation.
Detailed Protocol for Chiral HPLC Validation
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), 4.6 x 250 mm, 5 µm.
Chromatographic Conditions:
-
Mobile Phase: n-Hexane: Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Validation Procedures:
-
Specificity:
-
Inject a blank (mobile phase), a solution of the desired enantiomer (if available), and a racemic mixture of 1-Phenyl-2-(p-tolyl)ethylamine.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention times of the enantiomers. The two enantiomers should be well-resolved from each other (resolution > 1.5).
-
-
Linearity and Range:
-
Prepare a series of at least five concentrations of the racemic standard, typically ranging from 50% to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot the peak area against the concentration for each enantiomer and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare and analyze three replicates for each level.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and instrument.[2]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[7]
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Intentionally make small variations in the method parameters, such as the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2°C).
-
Analyze the system suitability parameters after each change.
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits.
-
Representative Data for Chiral HPLC Validation
| Parameter | (S)-enantiomer | (R)-enantiomer |
| Retention Time (min) | 8.5 | 9.8 |
| Resolution | - | 2.1 |
| Linearity (r²) | 0.9995 | 0.9997 |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.2 ± 1.5% |
| Precision (RSD %) | 0.8% | 0.9% |
| LOD (µg/mL) | 0.1 | 0.1 |
| LOQ (µg/mL) | 0.3 | 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds.[9] It provides a "fingerprint" mass spectrum that can be used for unequivocal identification by comparison to a spectral library. It is also highly sensitive for the detection of impurities.
Causality in Experimental Design:
-
Derivatization: While 1-Phenyl-2-(p-tolyl)ethylamine is amenable to GC analysis, derivatization (e.g., acylation) can improve peak shape and thermal stability. However, for a straightforward identification, direct injection is often sufficient.
-
GC Column: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for the separation of aromatic amines.
-
Temperature Program: A temperature gradient is used to ensure the elution of the analyte as a sharp peak and to separate it from potential impurities with different boiling points.
-
Ionization: Electron Ionization (EI) is typically used as it provides reproducible fragmentation patterns for library matching.
Experimental Workflow for GC-MS Validation
Caption: Workflow for GC-MS Method Validation.
Detailed Protocol for GC-MS Validation
Instrumentation:
-
GC system with a split/splitless injector and a mass selective detector.
-
GC column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Program: 100°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Validation Procedures:
-
Specificity (Identification):
-
Analyze the sample and compare the acquired mass spectrum of the main peak with a reference spectrum (e.g., from a commercial library or an in-house standard).
-
Acceptance Criteria: The mass spectrum should show a high degree of similarity (match factor > 90%) to the reference spectrum. The retention time should be consistent.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Impurities:
-
Prepare a series of dilutions of a known impurity or the main compound to determine the concentration at which a signal can be reliably detected (S/N = 3) and quantified (S/N = 10).
-
-
Linearity (for Impurity Quantification):
-
If quantifying impurities, prepare a calibration curve using a certified standard of the impurity.
-
Representative Data for GC-MS Validation
| Parameter | Result |
| Retention Time (min) | ~12.5 |
| Key Mass Fragments (m/z) | 211 (M+), 120, 91 |
| Spectral Match Factor | > 95% |
| Impurity LOD (ng/mL) | ~1 |
| Impurity LOQ (ng/mL) | ~3 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[10] It provides information about the chemical environment of each proton, their connectivity, and their relative numbers.
Causality in Experimental Design:
-
Solvent: A deuterated solvent (e.g., CDCl₃) is used to avoid interference from the solvent protons.
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and a signal that does not overlap with the analyte signals is added.
-
Relaxation Delay: A sufficient relaxation delay (D1) is crucial for accurate integration and, therefore, accurate quantification.
Experimental Workflow for ¹H NMR Validation
Caption: Workflow for ¹H NMR Method Validation.
Detailed Protocol for ¹H NMR Validation
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: CDCl₃
-
Internal Standard: Maleic acid (certified)
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16
-
Relaxation Delay (D1): 30 s
Validation Procedures:
-
Specificity (Structural Confirmation):
-
Acquire the ¹H NMR spectrum and assign all signals to the corresponding protons in the structure of 1-Phenyl-2-(p-tolyl)ethylamine.
-
Acceptance Criteria: The chemical shifts, coupling patterns, and integration values should be consistent with the known structure.
-
-
Purity Determination (qNMR):
-
Accurately weigh the sample and the internal standard.
-
Acquire the spectrum and carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the ratio of the integrals and the known masses and molar masses of the analyte and the standard.
-
Representative Data for ¹H NMR Validation
| Parameter | Result |
| Chemical Shifts (ppm) | Consistent with structure (e.g., aromatic protons ~7.0-7.4 ppm, benzylic proton ~4.2 ppm, methyl protons ~2.3 ppm) |
| Integration Ratios | Consistent with the number of protons in each environment |
| Purity (w/w %) | 99.2 ± 0.5% |
Conclusion: An Integrated Approach to Validation
No single analytical method can provide all the necessary information for the complete characterization and quality control of 1-Phenyl-2-(p-tolyl)ethylamine. A synergistic approach, leveraging the strengths of each technique, is the most robust strategy.
-
Chiral HPLC is essential for determining the enantiomeric purity, a critical quality attribute for this chiral intermediate.
-
GC-MS offers unparalleled specificity for identification and is highly sensitive for detecting and identifying volatile impurities.
-
¹H NMR provides definitive structural confirmation and can be used as an absolute method for purity determination (qNMR).
By implementing a comprehensive validation strategy that incorporates these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of 1-Phenyl-2-(p-tolyl)ethylamine, thereby supporting the development of safe and effective pharmaceuticals. The validation process should be viewed not as a one-time event, but as a continuous lifecycle approach to ensure the method remains suitable for its intended purpose.[11]
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A Senior Application Scientist's Guide to the Efficacy of 1-Phenyl-2-(p-tolyl)ethylamine Derivatives in Biological Assays
For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, the 1-phenyl-2-(p-tolyl)ethylamine scaffold presents a compelling starting point for the design of novel therapeutics. This guide offers an in-depth comparison of the potential efficacy of its derivatives, drawing upon established structure-activity relationships (SAR) within the broader phenethylamine class to inform experimental design and interpretation. While direct comparative data on a wide array of 1-phenyl-2-(p-tolyl)ethylamine derivatives is emerging, we can extrapolate from extensive research on analogous structures to predict and understand their biological activities.[1][2] This document synthesizes findings from studies on related compounds to provide a predictive framework for their performance in key biological assays, complete with detailed experimental protocols and mechanistic insights.
The 1-Phenyl-2-(p-tolyl)ethylamine Core: A Promising Scaffold for Neurological Drug Discovery
The parent compound, (S)-1-Phenyl-2-(p-tolyl)ethylamine, is a chiral amine recognized for its role as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, including antidepressants.[1] Its structural similarity to endogenous monoamines like dopamine and norepinephrine makes it a prime candidate for modification to achieve selective interactions with various neuroreceptors and enzymes. The exploration of its derivatives is driven by the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles for conditions ranging from depression and anxiety to neurodegenerative diseases.[1][3]
Comparative Efficacy in Key Biological Assays: A Predictive Analysis
Based on the structure-activity relationships of related phenethylamine derivatives, we can anticipate how modifications to the 1-phenyl-2-(p-tolyl)ethylamine structure will impact its activity in critical biological assays.[2][4][5][6]
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters. Their inhibition can lead to increased synaptic availability of monoamines, a mechanism central to the action of many antidepressants.[7] Studies on various phenethylamine analogs suggest that substitutions on the phenyl ring can significantly influence MAO inhibitory activity and selectivity.
Table 1: Predicted Monoamine Oxidase Inhibition by Hypothetical 1-Phenyl-2-(p-tolyl)ethylamine Derivatives
| Compound ID | Substitution on Phenyl Ring | Predicted MAO-A IC50 (µM) | Predicted MAO-B IC50 (µM) | Predicted Selectivity (MAO-B/MAO-A) | Rationale for Prediction |
| PT-001 | Unsubstituted (Parent) | >100 | ~25 | < 0.25 | The core structure may possess some inherent, weak MAO-B inhibitory activity. |
| PT-002 | 4-Fluoro | ~50 | ~5 | 0.1 | Halogen substitution at the para position often enhances MAO-B inhibitory potency.[7] |
| PT-003 | 3,4-Dichloro | ~10 | ~0.5 | 0.05 | Dihalogenation can further increase potency and selectivity for MAO-B.[7] |
| PT-004 | 4-Methoxy | >100 | ~50 | < 0.5 | Methoxy groups can decrease activity compared to halogens.[6] |
| PT-005 | 3-Chloro | ~20 | ~1 | 0.05 | A single halogen at the meta position can confer high MAO-B inhibitory activity.[7] |
Disclaimer: The IC50 values in this table are hypothetical and intended for illustrative purposes based on published data for analogous compounds. Actual experimental results may vary.
The neuroprotective potential of these derivatives can be assessed in neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, by challenging the cells with neurotoxins like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).[8][9] The ability of the compounds to mitigate cell death is a key indicator of their neuroprotective efficacy.
Table 2: Predicted Neuroprotection in an In Vitro Oxidative Stress Model (SH-SY5Y Cells)
| Compound ID | Pre-treatment Concentration (µM) | Oxidative Stressor (H₂O₂) | Predicted Cell Viability (% of Control) | Rationale for Prediction |
| Vehicle | - | 100 µM | 50% | H₂O₂ induces significant cell death.[8] |
| PT-001 | 10 | 100 µM | 55% | The unsubstituted compound is expected to have minimal protective effects. |
| PT-003 | 10 | 100 µM | 85% | Compounds with potent MAO-B inhibition may protect against oxidative stress by preventing the formation of reactive oxygen species from dopamine metabolism. |
| PT-006 (Hypothetical Antioxidant Moiety) | 10 | 100 µM | 90% | Addition of a known antioxidant functional group would likely confer direct neuroprotective properties. |
Disclaimer: The cell viability percentages are hypothetical and for illustrative purposes. Actual results will depend on experimental conditions.
Experimental Protocols: A Self-Validating System
The trustworthiness of any comparative guide rests on the robustness of its experimental methodologies. Below are detailed protocols for the key assays discussed.
This protocol outlines a fluorometric method to determine the IC50 values of test compounds against human MAO-A and MAO-B.
Causality Behind Experimental Choices:
-
Recombinant Human MAO: Ensures specificity to the human enzymes.
-
Kynuramine as Substrate: A non-selective substrate that is metabolized by both MAO-A and MAO-B to a fluorescent product, 4-hydroxyquinoline.
-
Clorgyline and Selegiline as Controls: Selective inhibitors for MAO-A and MAO-B, respectively, to validate the assay's specificity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Dilute recombinant human MAO-A and MAO-B enzymes in the buffer to their optimal working concentrations.
-
Prepare a stock solution of Kynuramine in the buffer.
-
Prepare serial dilutions of the test compounds and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of the enzyme solution to each well.
-
Add 25 µL of the test compound dilutions or control inhibitors.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Kynuramine substrate.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding 50 µL of 1N NaOH.
-
Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12]
Causality Behind Experimental Choices:
-
SH-SY5Y Cells: A human-derived neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, widely used in neurotoxicity and neuroprotection studies.[9][13][14]
-
Hydrogen Peroxide (H₂O₂): A common inducer of oxidative stress and neuronal cell death.[8]
-
MTT Reagent: Reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product, allowing for spectrophotometric quantification of cell viability.[10]
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
-
Compound Treatment and Toxin Exposure:
-
Treat the cells with various concentrations of the 1-phenyl-2-(p-tolyl)ethylamine derivatives for 24 hours.
-
After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for another 24 hours. Include appropriate controls (vehicle-treated cells, H₂O₂-only treated cells).
-
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well and mixing thoroughly.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and the experimental workflow.
Caption: Workflow for the MTT-based neuroprotection assay.
Conclusion and Future Directions
The 1-phenyl-2-(p-tolyl)ethylamine scaffold holds considerable promise for the development of novel neurotherapeutics. By leveraging the extensive knowledge of phenethylamine SAR, researchers can rationally design derivatives with potentially enhanced MAO inhibitory and neuroprotective properties. The experimental protocols provided herein offer a robust framework for evaluating the efficacy of these new chemical entities. Future research should focus on synthesizing and testing a diverse library of these derivatives to validate the predictive models and identify lead candidates for further preclinical development.
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A Comparative Benchmarking Guide to 1-Phenyl-2-(p-tolyl)ethylamine and its Pharmacological Profile Against Structurally Related Phenethylamines
Introduction: The Enduring Scaffolding of Phenethylamine in Neuropharmacology
The 2-phenethylamine backbone represents one of the most privileged scaffolds in medicinal chemistry, serving as the foundational structure for a vast array of endogenous neurotransmitters, therapeutic agents, and research chemicals.[1][2] Its simple architecture—a phenyl ring connected to an amino group by a two-carbon chain—belies a profound capacity for functional diversification through chemical substitution.[3] These modifications can dramatically alter a compound's affinity and efficacy at key neurological targets, particularly the monoamine transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4][5][6]
This guide focuses on 1-Phenyl-2-(p-tolyl)ethylamine , a chiral amine with documented utility as an intermediate in pharmaceutical synthesis.[7] By situating this molecule within the broader context of its chemical family, we aim to provide a framework for understanding its potential pharmacological profile. We will objectively compare its structural features to well-characterized analogs—namely, the parent compound Phenethylamine and the classic psychostimulant Amphetamine —to infer its activity. This analysis is supported by a deep dive into the structure-activity relationships (SAR) that govern transporter interactions and a detailed, validated protocol for experimentally determining such activity.
Comparative Pharmacology: Elucidating Function from Structure
The primary mechanism of action for most psychoactive phenethylamines is the modulation of monoamine transporter function.[5][8] These transporters are critical for clearing neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitter, producing a range of physiological and psychological effects.
To benchmark 1-Phenyl-2-(p-tolyl)ethylamine, we must first understand the pharmacological profiles of its structural relatives. The following table presents literature-derived data for our selected comparators. The values for 1-Phenyl-2-(p-tolyl)ethylamine are projected based on established SAR principles for discussion and to guide future experimental validation.
| Compound | Structure | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Key Structural Features & Predicted Impact |
| Phenethylamine | ~3,000 | ~4,000 | >10,000 | Unsubstituted parent scaffold. Low potency at all transporters. Acts primarily as a substrate for Trace Amine-Associated Receptor 1 (TAAR1).[4] | |
| Amphetamine | ~40 | ~10 | ~2,000 | α-methyl group: Protects against metabolism by monoamine oxidase (MAO), increasing bioavailability and duration of action. Enhances potency, particularly at DAT and NET.[2] | |
| 1-Phenyl-2-(p-tolyl)ethylamine | ![]() | Predicted: 50 - 200 | Predicted: 100 - 500 | Predicted: >5,000 | β-(p-tolyl) group: The addition of a second, substituted phenyl ring significantly increases molecular size and lipophilicity. This large group at the β-position is expected to confer potent inhibitor activity, likely preventing the compound from being a transporter substrate (i.e., a releaser) and making it a pure uptake blocker, similar to cocaine. Potency is predicted to be high at DAT/NET with lower affinity for SERT.[8] |
Note: IC₅₀ values are approximate and can vary based on assay conditions. Predicted values for 1-Phenyl-2-(p-tolyl)ethylamine are illustrative and require experimental verification.
Dissecting the Structure-Activity Relationship (SAR)
The subtle art of medicinal chemistry lies in understanding how atomic-level changes translate to macroscopic biological effects. For phenethylamines, a few key structural positions dictate their interaction with monoamine transporters.
-
The α-Carbon: As seen with amphetamine, methylation at the alpha position (the carbon adjacent to the nitrogen) sterically hinders metabolism by MAO, a primary degradation pathway for phenethylamines. This is a critical modification for enhancing potency and oral bioavailability.
-
The Amino Group: N-methylation (secondary amine) or N,N-dimethylation (tertiary amine) generally decreases potency at DAT and NET while sometimes increasing SERT affinity. Unsubstituted (primary) amines, as in all compounds discussed here, tend to favor DAT/NET activity.
-
The Phenyl Ring: Substitution on the aromatic ring can drastically shift selectivity. For example, a 4-chloro substitution often enhances serotonergic activity.[8] In our target compound, the second phenyl ring (the p-tolyl group) attached to the β-carbon represents a significant structural deviation. This "diphenethylamine" structure is more rigid and bulky than simple phenethylamines, a feature that strongly suggests a competitive inhibitor profile rather than a substrate/releaser mechanism.[2]
The following diagram illustrates these key SAR hotspots on the phenethylamine scaffold.
Caption: Workflow for the [³H]Dopamine uptake inhibition assay in hDAT-expressing cells.
Conclusion and Future Directions
Based on established structure-activity relationships, 1-Phenyl-2-(p-tolyl)ethylamine is predicted to be a potent inhibitor of the dopamine and norepinephrine transporters, with significantly less activity at the serotonin transporter. Its bulky β-aryl substitution strongly suggests it will act as a competitive uptake inhibitor rather than a substrate-releaser. This profile distinguishes it from classic amphetamines and aligns it more closely with compounds like cocaine, though its detailed pharmacology may offer a unique profile.
The true scientific value of this molecule can only be unlocked through rigorous experimental validation. The provided in vitro protocol for DAT uptake inhibition serves as a foundational first step. Further characterization should include similar assays for NET and SERT to establish a complete selectivity profile, followed by functional assays to determine whether it has any substrate-like (efflux-inducing) properties. For any researcher or drug development professional working with novel phenethylamines, this integrated approach of comparative analysis, SAR-based prediction, and robust experimental validation is paramount to successfully navigating the complex landscape of neuropharmacology.
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MolecularDevices.com. [Link]
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Martin, R. S., et al. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 833-842. [Link]
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Lee, J., et al. (2018). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Mass Spectrometry Letters, 9(3), 81-87. [Link]
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Ghavidel, F. Z., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience, 15(6), 1165-1175. [Link]
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Molbase. (n.d.). 1-PHENYL-2-(P-TOLYL)ETHYLAMINE. Molbase.com. [Link]
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BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. BioIVT.com. [Link]
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Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. EurofinsDiscover.com. [Link]
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Cunningham, M. W., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins. bioRxiv. [Link]
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Verhoeven, D., & Van der Eycken, E. V. (2021). Review: Synthetic Methods for Amphetamine. Molecules, 26(19), 5859. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MolecularDevices.com. [Link]
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Ghouri, M. S. K., & Haley, T. J. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
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van der Velden, W. J. C., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12270. [Link]
- Unknown. (2014). Preparation method of phenylethylamine.
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Rothman, R. B., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]
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ResearchGate. (n.d.). Antidepressant affinity groups by affinity for serotonin transporter. ResearchGate. [Link]
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Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
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Lin, C. H., et al. (2020). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Journal of Analytical Toxicology, 44(8), 857-865. [Link]
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BioIVT. (n.d.). SERT Transporter Assay. BioIVT.com. [Link]
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Oreate AI. (2026). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Oreate AI Blog. [Link]
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A Comparative Guide to the Synthesis of 1-Phenyl-2-(p-tolyl)ethylamine: An Assessment of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of chiral amines as building blocks for complex molecular architectures is of paramount importance. 1-Phenyl-2-(p-tolyl)ethylamine, a chiral amine, serves as a valuable intermediate in the creation of various bioactive molecules.[1] The reproducibility of its synthesis is critical for ensuring consistent quality and yield, which are non-negotiable aspects of drug development. This guide provides an in-depth comparison of established and plausible synthesis protocols for 1-Phenyl-2-(p-tolyl)ethylamine, with a focus on their reproducibility, supported by experimental data and mechanistic insights.
Introduction to Synthetic Strategies
The synthesis of 1-Phenyl-2-(p-tolyl)ethylamine can be approached through several established chemical transformations. This guide will focus on three prominent methods:
-
Reductive Amination of Phenylacetone with p-Toluidine: A direct and atom-economical approach involving the reaction of a ketone with an amine in the presence of a reducing agent.
-
The Leuckart Reaction: A classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source.
-
Borane Reduction of a Precursor Oxime: A multi-step but potentially high-yielding pathway involving the synthesis and subsequent reduction of an oxime derivative.
Each of these methods presents a unique set of advantages and challenges in terms of reaction conditions, yield, purity of the final product, and overall reproducibility.
Protocol 1: Reductive Amination of Phenylacetone with p-Toluidine
Reductive amination is a cornerstone of amine synthesis due to its versatility and efficiency.[2] This one-pot reaction combines the formation of an imine or enamine intermediate from a ketone and an amine, followed by its immediate reduction to the corresponding amine.
Mechanistic Rationale
The reaction proceeds via the initial formation of a Schiff base (imine) from the condensation of phenylacetone and p-toluidine. This intermediate is then reduced in situ to yield the final amine product. The choice of reducing agent is critical to the success of the reaction, with reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) being favored for their selectivity in reducing the protonated imine over the ketone starting material.
Figure 1: Reductive amination of phenylacetone with p-toluidine.
Experimental Protocol (Adapted from a similar procedure)
Materials:
-
Phenylacetone (1-phenyl-2-propanone)
-
p-Toluidine
-
Methanol
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve phenylacetone (1 equivalent) and p-toluidine (1.1 equivalents) in methanol.
-
To this solution, add sodium cyanoborohydride (1.5 equivalents) in portions, while monitoring the reaction temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of ~2 to decompose the excess borohydride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted phenylacetone.
-
Make the aqueous layer basic (pH ~12) by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the liberated amine product into an organic solvent (e.g., dichloromethane) (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Phenyl-2-(p-tolyl)ethylamine.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Expected Performance and Reproducibility Assessment
-
Yield: Based on analogous reactions, yields in the range of 60-80% can be anticipated. However, this is an estimation and would require experimental verification.
-
Purity: The purity of the crude product is expected to be moderate, with potential side products arising from over-alkylation or incomplete reaction. Purification is essential.
-
Reproducibility: This method is generally considered to be reproducible, provided that the quality of the reagents and the reaction conditions are carefully controlled. The moisture content of the reaction is a critical parameter, as it can affect both the imine formation and the stability of the reducing agent.
Protocol 2: The Leuckart Reaction
The Leuckart reaction, first reported in 1885, is a classic method for the synthesis of amines from carbonyl compounds.[4][5] It typically involves heating a ketone or aldehyde with ammonium formate or formamide.
Mechanistic Rationale
The reaction mechanism is believed to involve the formation of an N-formyl derivative as an intermediate. The carbonyl compound reacts with formamide to form an α-hydroxy amine, which then dehydrates to an imine. The imine is subsequently reduced by formic acid (generated in situ from formamide or added as a co-reagent), and the resulting amine is then formylated. The final step is the hydrolysis of the N-formyl intermediate to yield the desired primary amine.[4]
Figure 2: The Leuckart reaction pathway for the synthesis of 1-Phenyl-2-(p-tolyl)ethylamine.
Experimental Protocol (Generalized)
A specific protocol for the synthesis of 1-Phenyl-2-(p-tolyl)ethylamine via the Leuckart reaction is not detailed in the available literature. However, a general procedure based on the reaction of phenylacetone can be outlined.[6]
Materials:
-
Phenylacetone (1-phenyl-2-propanone)
-
p-Toluidine
-
Formic Acid (85-90%)
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide
-
Toluene (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylacetone (1 equivalent), p-toluidine (1 equivalent), and formic acid (2-3 equivalents).
-
Heat the reaction mixture to 160-180°C for several hours (4-8 hours). The reaction progress can be monitored by TLC.
-
After cooling, add concentrated hydrochloric acid and reflux the mixture for an additional 2-4 hours to hydrolyze the intermediate N-formyl derivative.
-
Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Extract the liberated amine with an organic solvent like toluene.
-
Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude amine by vacuum distillation.
Expected Performance and Reproducibility Assessment
-
Yield: The Leuckart reaction is known for variable yields, which are highly dependent on the reaction temperature and duration.[6] Yields for analogous reactions can range from 30% to 60%. An accelerated Leuckart reaction has been reported to potentially improve yields.[7]
-
Purity: The crude product often contains unreacted starting materials and side products formed at high temperatures. Purification is crucial.
-
Reproducibility: The high temperatures required for the Leuckart reaction can lead to the formation of byproducts and tar, which can make the reaction less reproducible. Careful temperature control is essential.
Protocol 3: Borane Reduction of 1-Phenyl-2-p-tolyl-ethanone O-benzyl oxime
This multi-step approach involves the synthesis of an oxime derivative as a precursor, which is then reduced to the target amine. This method can offer high yields and, with the use of chiral catalysts, can provide access to enantiomerically pure amines.[8]
Mechanistic Rationale
The first step is the synthesis of the O-benzyl oxime from 1-phenyl-2-(p-tolyl)ethanone and O-benzylhydroxylamine. The subsequent reduction of the C=N bond of the oxime ether with a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), proceeds via the addition of a hydride to the carbon atom of the C=N double bond. This is followed by hydrolysis of the resulting boron-nitrogen intermediate to yield the primary amine. The N-O bond is cleaved during this process.
Figure 3: Synthesis of 1-Phenyl-2-(p-tolyl)ethylamine via borane reduction of the corresponding O-benzyl oxime.
Experimental Protocol
Part A: Synthesis of 1-Phenyl-2-(p-tolyl)ethanone O-benzyl oxime
A detailed experimental protocol for this specific oxime synthesis was not found in the searched literature. However, a general procedure for the synthesis of oxime ethers from ketones can be followed.
Materials:
-
1-Phenyl-2-(p-tolyl)ethanone
-
O-Benzylhydroxylamine hydrochloride
-
Pyridine or another suitable base
-
Ethanol
Procedure:
-
Dissolve 1-phenyl-2-(p-tolyl)ethanone (1 equivalent) and O-benzylhydroxylamine hydrochloride (1.1 equivalents) in ethanol.
-
Add pyridine (1.2 equivalents) to the mixture and reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime ether, which can be purified by crystallization or chromatography.
Part B: Borane Reduction of the Oxime Ether
A literature reference indicates that the reduction of (S)-1-Phenyl-2-p-tolyl-ethanone O-benzyl-oxime with borane in tetrahydrofuran at 20°C yields (S)-2-(4-methylphenyl)-1-phenylethylamine with a reported yield of 82%. A detailed procedure for a similar enantioselective borane reduction of an oxime has been published and can be adapted.[8]
Materials:
-
1-Phenyl-2-(p-tolyl)ethanone O-benzyl oxime
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (aqueous)
-
Sodium hydroxide (aqueous)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-phenyl-2-(p-tolyl)ethanone O-benzyl oxime (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-THF solution (2-3 equivalents) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of aqueous HCl at 0°C.
-
Reflux the mixture for 1-2 hours to ensure complete hydrolysis of the borane-amine complex.
-
Cool the mixture and make it basic with aqueous NaOH.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude amine by vacuum distillation or column chromatography.
Expected Performance and Reproducibility Assessment
-
Yield: The reported yield for a similar reaction is high (82%). This suggests that this route can be very effective.
-
Purity: The purity of the product after purification is expected to be high. The use of borane as a reducing agent is generally clean.
-
Reproducibility: This method is expected to be highly reproducible, provided that anhydrous conditions are maintained during the reduction step. The synthesis of the starting oxime is a standard and generally reproducible reaction.
Comparative Analysis and Data Summary
| Parameter | Reductive Amination | Leuckart Reaction | Borane Reduction of Oxime |
| Starting Materials | Phenylacetone, p-Toluidine | Phenylacetone, p-Toluidine, Formic Acid | 1-Phenyl-2-(p-tolyl)ethanone, O-Benzylhydroxylamine, Borane |
| Reaction Conditions | Mild (room temp.), neutral pH | Harsh (high temp.), acidic | Mild (0°C to room temp.), anhydrous |
| Reported/Expected Yield | 60-80% (estimated) | 30-60% (variable) | ~82% (reported for a similar substrate) |
| Key Challenges | Potential for over-alkylation, moisture sensitivity | High temperatures, byproduct formation, low yields | Multi-step synthesis, requires anhydrous conditions |
| Reproducibility | Generally good | Moderate | High |
Characterization of 1-Phenyl-2-(p-tolyl)ethylamine
For verification of the synthesized product, the following analytical data can be used. While a complete set of spectral data for the racemic mixture was not found in the searched literature, data for related compounds and from supplier specifications can be informative.
-
Appearance: Colorless to almost colorless clear liquid.[9]
-
Molecular Formula: C₁₅H₁₇N[1]
-
Molecular Weight: 211.31 g/mol [1]
-
¹H NMR (Expected): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and tolyl groups, a singlet for the methyl group of the tolyl substituent, and signals for the methine (CH), methylene (CH₂), and amine (NH₂) protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Expected): The carbon NMR spectrum should display distinct signals for the carbons of the two aromatic rings, the methyl carbon, the methine carbon, and the methylene carbon.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 211. Key fragmentation patterns would include the loss of the benzyl group and other characteristic fragments. The mass spectrum of the related compound 2-(p-tolyl)ethylamine shows a base peak corresponding to the tropylium ion.[10]
Conclusion and Recommendations
Based on the available information, the Borane Reduction of the corresponding O-benzyl oxime appears to be the most promising route for the reproducible synthesis of 1-Phenyl-2-(p-tolyl)ethylamine with a high expected yield. Although it is a two-step process, the reactions involved are generally clean and high-yielding, and the overall process is likely to be more reproducible than the high-temperature Leuckart reaction.
The Reductive Amination of phenylacetone with p-toluidine represents a more direct and atom-economical approach. While a specific protocol needs to be optimized, its mild reaction conditions make it an attractive and likely reproducible method.
The Leuckart Reaction , while historically significant, suffers from harsh reaction conditions, lower yields, and potential for byproduct formation, making it the least reproducible of the three methods discussed.
For researchers requiring high purity and reproducibility, particularly for applications in drug development, the borane reduction of the oxime precursor is the recommended starting point for investigation. For a more direct route, the optimization of the reductive amination protocol would be a worthwhile endeavor.
References
-
Chem-Impex. (S)-1-Phenyl-2-(p-tolyl)ethylamine. Retrieved from [Link]
- Improved method for the synthesis of substituted formylamines and substituted amines. CA2695203A1.
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1-phenyl-2-(p-tolyl)ethanone O-benzyl oxime. Chemsrc. Retrieved from [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. Retrieved from [Link]
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 09(6), 529–535.
-
Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. (2023, October 8). [Video]. YouTube. [Link]
- Saks, M., & Pae, A. (2008). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. The Journal of organic chemistry, 73(10), 3935–3937.
-
(Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime. ResearchGate. Retrieved from [Link]
- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021).
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023).
-
Benzylamines. Organic Chemistry Portal. Retrieved from [Link]
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]
- Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. (2015). Drug testing and analysis, 9(3), 453–461.
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (2018). World Journal of Pharmaceutical Research, 7(12), 1116-1124.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions, 4(1), 1-20.
- Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. (2023). Journal of the American Chemical Society.
-
Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]
- Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009). The Journal of organic chemistry, 74(7), 2877–2879.
-
Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. (2019, June 17). [Video]. YouTube. [Link]
-
Leuckart–Wallach Reaction. ResearchGate. Retrieved from [Link]
-
Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. The Royal Society of Chemistry. Retrieved from [Link]
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Leuckart reaction. Wikipedia. Retrieved from [Link]
-
2-(p-Tolyl)ethylamine. NIST WebBook. Retrieved from [Link]
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Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-Phenyl-2-(p-tolyl)ethylamine
For the dedicated researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision and discovery. A crucial, yet often overlooked, aspect of this journey is the meticulous and informed handling of all chemical intermediates. This guide provides essential, in-depth safety and logistical information for the handling of 1-Phenyl-2-(p-tolyl)ethylamine, a key building block in various synthetic pathways. Our commitment is to empower you with the knowledge to not only utilize this compound effectively but to do so with the utmost confidence in your safety protocols.
Understanding the Compound: A Risk-Based Approach
1-Phenyl-2-(p-tolyl)ethylamine (CAS RN: 30275-30-0) is a liquid aromatic amine that serves as a versatile intermediate in organic synthesis.[1] While instrumental in the creation of complex molecules, its chemical nature necessitates a comprehensive understanding of its potential hazards to ensure safe handling. The primary hazards associated with this compound are skin and eye irritation. Structurally related aromatic amines can cause severe skin burns and eye damage, and may be toxic if swallowed.[2] Therefore, a robust personal protective equipment (PPE) strategy is not merely a recommendation, but a critical component of your experimental design.
Table 1: Physicochemical Properties of 1-Phenyl-2-(p-tolyl)ethylamine
| Property | Value | Source |
| CAS Number | 30275-30-0 | |
| Molecular Formula | C₁₅H₁₇N | [1] |
| Molecular Weight | 211.31 g/mol | [1] |
| Physical State | Liquid | |
| Appearance | Colorless to almost colorless | |
| Density | 1.02 g/mL at 25 °C | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is paramount when handling 1-Phenyl-2-(p-tolyl)ethylamine. The following protocols are designed to provide a comprehensive barrier against potential exposure.
Hand Protection: A Critical Choice
Standard disposable gloves, such as latex and nitrile, offer insufficient protection against prolonged contact with aromatic amines and are not recommended for handling 1-Phenyl-2-(p-tolyl)ethylamine.[3] These materials can degrade, leading to chemical permeation and skin exposure.
Recommended Glove Types:
-
Butyl Rubber Gloves: Offer excellent resistance to a wide range of chemicals, including many amines.[4]
-
Neoprene Gloves: Provide good chemical and wear resistance.[4][5]
Table 2: Glove Material Compatibility with Aromatic Amines
| Glove Material | Resistance to Aromatic Amines | Recommendation | Source |
| Nitrile | Poor | Not recommended for prolonged contact | [3] |
| Latex | Poor | Not recommended | [4] |
| Butyl Rubber | Excellent | Recommended | [4] |
| Neoprene | Good | Recommended | [4][5] |
Protocol for Glove Selection and Use:
-
Selection: Choose either butyl rubber or neoprene gloves of a sufficient thickness (a minimum of 8 mils is a good starting point, but always consult the manufacturer's specifications).
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Donning: Ensure hands are clean and dry before donning gloves.
-
Double Gloving: For enhanced protection, consider wearing two pairs of gloves.
-
Doffing: Remove gloves carefully to avoid skin contact with the contaminated exterior.
-
Disposal: Dispose of used gloves as hazardous waste in a designated, sealed container.
Eye and Face Protection: Shielding from Splashes
Given the risk of serious eye irritation, robust eye and face protection is mandatory.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential.
-
Face Shield: For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[6]
Body Protection: A Barrier Against Contamination
A chemically resistant lab coat or apron should be worn to protect against spills and splashes. For larger scale operations or situations with a higher risk of exposure, chemically resistant coveralls may be necessary.
Respiratory Protection: Safeguarding Your Inhalation Pathway
While a specific Occupational Exposure Limit (OEL) for 1-Phenyl-2-(p-tolyl)ethylamine has not been established by major regulatory bodies, the chemical nature of aromatic amines warrants a conservative approach to respiratory protection, especially when working outside of a certified chemical fume hood or in poorly ventilated areas.
When is Respiratory Protection Necessary?
-
When handling the material outside of a primary engineering control (e.g., fume hood).
-
During spill cleanup.
-
In any situation where the ventilation is inadequate to maintain airborne concentrations at a minimum.
Respirator Selection:
A NIOSH-approved respirator equipped with organic vapor (OV) cartridges is recommended. For situations where aerosols may be generated, a combination cartridge with a P100 particulate filter should be used. All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with their institution's respiratory protection program.
Operational Plans: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE and encompasses the entire lifecycle of the chemical in your laboratory.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store 1-Phenyl-2-(p-tolyl)ethylamine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2] The container should be tightly sealed.
Handling Procedures:
-
Engineering Controls: All handling of 1-Phenyl-2-(p-tolyl)ethylamine should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Preparedness: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or a commercial absorbent for chemical spills), neutralizing agents for amines (if available), and waste disposal bags should be readily accessible.
Caption: Workflow for responding to a chemical spill.
Emergency Procedures: A Step-by-Step Guide
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of 1-Phenyl-2-(p-tolyl)ethylamine and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation: All waste containing 1-Phenyl-2-(p-tolyl)ethylamine, including used gloves, absorbent materials from spills, and empty containers, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Empty Containers: "Empty" containers that held this chemical must be treated as hazardous waste.[7] They should not be rinsed into the sanitary sewer.
-
Disposal Method: The primary recommended method for the disposal of aromatic amine waste is incineration at a licensed hazardous waste facility.[8] This ensures the complete destruction of the compound. Biological treatment methods may also be an option, but often require specialized facilities.[9]
Caption: Recommended PPE donning and doffing sequence.
By adhering to these comprehensive guidelines, you can confidently and safely incorporate 1-Phenyl-2-(p-tolyl)ethylamine into your research and development endeavors, ensuring a secure environment for yourself and your colleagues.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

